S-tert-Leucine N-methylamide
Beschreibung
The exact mass of the compound L-tert-Leucine Methylamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-amino-N,3,3-trimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(2,3)5(8)6(10)9-4/h5H,8H2,1-4H3,(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKJNEIOHOEWLO-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393038 | |
| Record name | (S)-2-Amino-N-methyl-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89226-12-0 | |
| Record name | (2S)-2-Amino-N,3,3-trimethylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89226-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-Amino-N-methyl-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanamide, 2-amino-N,3,3-trimethyl-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of S-tert-Leucine N-methylamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of S-tert-Leucine N-methylamide, a chiral amino acid derivative with applications in peptide synthesis and pharmaceutical research. The information presented is intended to be a valuable resource for professionals in the fields of chemistry and drug development.
Chemical Identity
This compound, also known as (S)-2-Amino-N,3,3-trimethylbutanamide, is a derivative of the non-proteinogenic amino acid tert-leucine. Its structure features a bulky tert-butyl group adjacent to the chiral center, which can impart unique conformational constraints in peptides.
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-N,3,3-trimethylbutanamide |
| Synonyms | (S)-2-Amino-N-methyl-3,3-dimethylbutanamide, L-tert-Leucine methylamide, L-tert-Leucylaminomethane |
| CAS Number | 89226-12-0 |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.22 g/mol |
| Canonical SMILES | CC(C)(C)C(C(=O)NC)N |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various experimental settings.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Physical Form | Solid, powder to crystal | [1] |
| Color | White to yellow/almost white | [1] |
| Melting Point | 121-123 °C | |
| Boiling Point | 266.8 °C at 760 mmHg | |
| Density | 0.935 g/cm³ | |
| Optical Rotation | [α]²⁰/D = +52° to +58° (c=0.5 in H₂O) |
Table 2: Chemical Properties and Solubility of this compound
| Property | Value | Source |
| Solubility | DMSO: ≥ 200 mg/mL (1386.87 mM) | [1][2] |
| LogP | 0.4 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 55.1 Ų | |
| Storage Conditions | 2-8°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month) | [1][2] |
Experimental Protocols
Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound, adapted from established patent literature.[3]
Objective: To synthesize this compound from N-methoxycarbonyl-L-tert-leucine.
Materials:
-
N-methoxycarbonyl-L-tert-leucine
-
Toluene
-
Acetyl chloride
-
Methanol
-
40 wt. % solution of methylamine in water
-
Heptane
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A mixture of N-methoxycarbonyl-L-tert-leucine (0.52 mol), toluene (500 ml), and acetyl chloride (1.05 mol) is slowly heated to reflux over a period of 2 hours.
-
The reaction mixture is then cooled and evaporated to dryness.
-
An additional 110 ml of toluene is added and subsequently evaporated to dryness. This step is repeated.
-
The resulting residue is dissolved in toluene to a total weight of 325 g.
-
100 ml of methanol is added to the solution.
-
This solution is then added to a mixture of 120 ml of a 40 wt. % methylamine solution in water and 300 ml of methanol.
-
The mixture is stirred for 1 hour at 0°C and for 15 minutes at 20°C.
-
The reaction mixture is evaporated to dryness and stripped three times with 150 ml of toluene.
-
The residue is dissolved in toluene, and 200 ml of heptane is slowly added to precipitate the product.
-
The solid product is isolated by filtration and dried to yield L-tert-leucine-N-methyl amide.[3]
Characterization Protocols
Standard analytical techniques are employed to characterize the synthesized this compound.
-
Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). The sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. The chemical shifts, multiplicity, and integration of the peaks are analyzed to confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a KBr pellet or as a thin film. The characteristic absorption bands for the functional groups (e.g., N-H, C=O, C-N) are identified.
-
Mass Spectrometry (MS): The molecular weight of the compound is confirmed using mass spectrometry. Techniques such as electrospray ionization (ESI) can be used to determine the mass-to-charge ratio of the molecular ion.
Visualization of Experimental Workflow
General Synthesis Workflow
The synthesis of this compound involves the conversion of a protected amino acid to its corresponding amide. The general workflow is depicted below.
Caption: General workflow for the synthesis of this compound.
Solid-Phase Peptide Synthesis (SPPS) Workflow
This compound is a valuable building block in solid-phase peptide synthesis (SPPS). The following diagram illustrates its incorporation into a growing peptide chain.
Caption: Workflow for incorporating this compound in SPPS.
Safety Information
This compound should be handled in accordance with standard laboratory safety procedures. It is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
Synthesis and Purification of S-tert-Leucine N-methylamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of S-tert-Leucine N-methylamide, a chiral building block of significant interest in pharmaceutical and organic chemistry. The sterically hindered nature of the tert-leucine moiety presents unique challenges in peptide coupling and subsequent modifications. This document outlines detailed experimental protocols, quantitative data, and visual workflows to facilitate the efficient and stereochemically controlled preparation of this valuable compound.
Synthetic Strategies
The synthesis of this compound is a multi-step process that begins with the preparation of the S-tert-leucine precursor, followed by N-protection, amide bond formation with methylamine, and in some routes, subsequent N-methylation. This guide will focus on a common and effective pathway: the synthesis of N-Boc-S-tert-leucine followed by direct coupling with methylamine.
Synthesis of S-tert-Leucine
The enantiomerically pure starting material, S-tert-leucine, can be synthesized through various methods, including asymmetric synthesis and resolution of racemic mixtures. One established method involves the resolution of 1-(2-furyl)-2,2-dimethylpropylamine, an intermediate, followed by oxidation to yield the desired (S)- and (R)-tert-leucine enantiomers.[1]
N-Protection of S-tert-Leucine
To prevent unwanted side reactions during amide coupling, the amino group of S-tert-leucine must be protected. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability and ease of removal under acidic conditions.
Experimental Protocol: Synthesis of N-Boc-S-tert-leucine
-
Materials: S-tert-leucine, Di-tert-butyl dicarbonate (Boc)₂O, Sodium hydroxide (NaOH), Dioxane, Water.
-
Procedure:
-
Dissolve S-tert-leucine in a mixture of dioxane and a 2N aqueous solution of sodium hydroxide at 0°C.
-
Add di-tert-butyl dicarbonate dropwise to the solution while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Upon completion, acidify the mixture with a 1N hydrochloric acid solution and extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-S-tert-leucine.
-
| Parameter | Value | Reference |
| Typical Yield | >95% | [2] |
| Purity | High | [2] |
Amide Coupling of N-Boc-S-tert-leucine with Methylamine
The formation of the amide bond between the sterically hindered N-Boc-S-tert-leucine and methylamine requires the use of potent coupling reagents. Standard peptide coupling reagents may result in low yields due to the steric hindrance of the tert-butyl group.
Recommended Coupling Reagents for Sterically Hindered Amino Acids:
| Coupling Reagent | Advantages | Disadvantages |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | High efficiency for hindered couplings. | More expensive. |
| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | Highly efficient and popular. | Can cause guanidinylation. |
| T3P® (Propylphosphonic Anhydride) | Excellent for substrates prone to epimerization; water-soluble byproducts. | Different application methodology. |
Experimental Protocol: Synthesis of N-Boc-S-tert-Leucine N-methylamide
-
Materials: N-Boc-S-tert-leucine, Methylamine (solution in THF or water), HATU, Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-S-tert-leucine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes to activate the carboxylic acid.
-
Slowly add a solution of methylamine to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Value | Reference |
| Typical Yield | 60-80% | General protocol based on similar couplings |
| Purity | >95% after chromatography | General protocol based on similar couplings |
Deprotection to Yield this compound
The final step is the removal of the Boc protecting group to yield the desired product.
Experimental Protocol: Deprotection of N-Boc-S-tert-Leucine N-methylamide
-
Materials: N-Boc-S-tert-Leucine N-methylamide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc-protected amide in DCM.
-
Add an excess of TFA to the solution at 0°C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting crude product can be purified by crystallization or precipitation.
-
Purification
The purification of this compound is critical to obtain a product with high enantiomeric and chemical purity.
Crystallization
Recrystallization is often the method of choice for the final purification of the amide product.[3] Suitable solvent systems can be determined empirically, often involving a polar solvent in which the compound is soluble at elevated temperatures and sparingly soluble at room temperature, and a less polar co-solvent to induce crystallization. Common solvents for amides include ethanol, acetone, acetonitrile, and 1,4-dioxane.[3]
Chiral High-Performance Liquid Chromatography (HPLC)
For analytical and preparative separation of enantiomers and diastereomers of tert-leucine derivatives, chiral HPLC is a powerful technique. Various chiral stationary phases (CSPs) are available, and the selection depends on the specific derivative. For tert-leucine and its derivatives, polysaccharide-based and macrocyclic antibiotic-based CSPs have shown good results.
| Chiral Stationary Phase | Mobile Phase Example | Application | Reference |
| CHIRALPAK® ZWIX(+)™ | Methanol/Acetonitrile with DEA and FA | Separation of tert-Leucine enantiomers | [4] |
| Chirex® 3011 (S)-tert-leucine and 3,5-dinitroaniline urea linkage | Not specified | Separation of carboxylic acids and amino acid derivatives | [5] |
Characterization Data
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆N₂O | [6] |
| Molecular Weight | 144.22 g/mol | [6] |
| Appearance | White or off-white crystalline powder | [6] |
| Optical Rotation [α]²⁰_D | +52° to +58° (c=0.5 in H₂O) | [6] |
| Purity | ≥ 96% (by titration) | [6] |
Spectroscopic Data:
-
¹H NMR: Resonances corresponding to the tert-butyl protons (singlet, ~1.0 ppm), the α-proton (doublet), the N-methyl protons (doublet or singlet depending on solvent and temperature), and the amide and amine protons.
-
¹³C NMR: Signals for the quaternary carbon and methyl carbons of the tert-butyl group, the α-carbon, the N-methyl carbon, and the carbonyl carbon.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide I), and N-H bending (amide II).
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in the synthesis and purification of this compound.
Caption: Overall synthetic workflow for this compound.
Caption: Detailed steps in the amide coupling reaction.
Caption: Logical flow of the purification and analysis process.
References
- 1. A useful route to (R)- and (S)-tert-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. L-TERT-LEUCINE METHYLAMIDE | 89226-12-0 [chemicalbook.com]
- 5. US4569967A - Synthesis of N-substituted peptide amides - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to S-tert-Leucine N-methylamide: Synthesis, Applications, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-tert-Leucine N-methylamide is a chiral amino acid derivative that serves as a crucial building block in synthetic organic chemistry. Its sterically hindered tert-butyl group provides unique conformational constraints, making it a valuable component in the design of peptidomimetics and other complex organic molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of pharmacologically active compounds.
Core Data Summary
| Property | Value | Reference |
| CAS Number | 89226-12-0 | |
| Molecular Formula | C₇H₁₆N₂O | |
| Molecular Weight | 144.22 g/mol | |
| Synonyms | (S)-2-Amino-N,3,3-trimethylbutanamide, L-tert-Leucine methylamide, H-tLeu-NHMe | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (≥ 200 mg/mL) |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from N-protected L-tert-leucine. A representative experimental protocol is detailed below.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principles of peptide coupling and amide formation.
Materials:
-
N-Boc-L-tert-leucine
-
Toluene
-
Acetyl chloride
-
Methanol
-
40 wt. % solution of methylamine in water
-
Heptane
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Activation of N-Boc-L-tert-leucine: In a round-bottom flask, dissolve N-Boc-L-tert-leucine (1 equivalent) in toluene. Add acetyl chloride (2 equivalents) and slowly heat the mixture to reflux for 2 hours.
-
Solvent Removal: After cooling, the mixture is evaporated to dryness under reduced pressure. Toluene is added and evaporated again (2x) to ensure complete removal of excess acetyl chloride.
-
Amide Formation: The residue is dissolved in a minimal amount of toluene and methanol is added. This solution is then slowly added to a stirred solution of 40 wt. % methylamine in water and methanol at 0 °C. The reaction mixture is stirred for 1 hour at 0 °C and then for 15 minutes at room temperature.
-
Work-up and Isolation: The reaction mixture is evaporated to dryness. The residue is stripped with toluene (3x) to remove volatile impurities. The resulting solid is dissolved in a minimal amount of hot toluene, and heptane is slowly added until precipitation is observed.
-
Purification: The solid product is isolated by filtration, washed with heptane, and dried under vacuum to yield this compound.
Application in the Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of various pharmacologically active compounds, including synthetic cannabinoid receptor agonists (SCRAs). Its incorporation into the final molecule often imparts significant effects on receptor binding and functional activity.
Experimental Protocol: Synthesis of ADB-BUTINACA using this compound
This protocol outlines the coupling of this compound with 1-butyl-1H-indazole-3-carboxylic acid to form the synthetic cannabinoid receptor agonist ADB-BUTINACA.
Materials:
-
1-butyl-1H-indazole-3-carboxylic acid
-
This compound hydrochloride
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography)
Procedure:
-
Reaction Setup: To a solution of 1-butyl-1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add this compound hydrochloride (1.1 equivalents), DIPEA (3 equivalents), and BOP reagent (1.2 equivalents).
-
Coupling Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ADB-BUTINACA.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the synthetic workflow and the general biological context of leucine derivatives.
Biological Context: Leucine Derivatives and mTOR Signaling
References
A Technical Guide to the Spectroscopic Analysis of S-tert-Leucine N-methylamide
For Researchers, Scientists, and Drug Development Professionals
Compound Information
-
IUPAC Name: (2S)-2-amino-N,3,3-trimethylbutanamide[1]
-
Molecular Formula: C₇H₁₆N₂O[1]
-
Molecular Weight: 144.21 g/mol [1]
Mass Spectrometry
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For S-tert-Leucine N-methylamide, high-resolution mass spectrometry (HRMS) is expected to provide a highly accurate mass measurement.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₆N₂O | [1] |
| Monoisotopic Mass | 144.126263138 Da | [1] |
| Expected Ion (ESI+) | [M+H]⁺ | |
| Expected m/z (ESI+) | 145.1335 |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
A common method for the analysis of small, polar molecules like amino acid amides is Electrospray Ionization-Mass Spectrometry (ESI-MS).[4]
-
Sample Preparation: Dissolve the sample in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 10 micrograms per mL.[5] If necessary, dilute the sample further to avoid detector saturation. Acidification with a small amount of formic acid can aid in protonation for positive ion mode analysis.[5]
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Calibration: Calibrate the instrument using an external standard with known masses across the desired mass range to ensure high mass accuracy. For enhanced accuracy, an internal calibrant or "lock mass" can be used.[6]
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The data is collected over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Process the acquired spectrum to identify the peak corresponding to the protonated this compound and determine its accurate mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound by providing information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR are crucial.
Data Presentation: Expected Chemical Shifts
The following tables outline the expected chemical shifts (δ) in ppm for this compound. These are estimations based on the analysis of similar structures, as direct experimental data is not available.
¹H NMR (Proton NMR)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| tert-Butyl (9H) | ~0.9 - 1.1 | singlet | 9H |
| α-CH (1H) | ~3.0 - 3.3 | singlet | 1H |
| N-CH₃ (3H) | ~2.6 - 2.8 | doublet | 3H |
| Amide NH (1H) | ~7.5 - 8.5 | quartet | 1H |
| Amine NH₂ (2H) | ~1.5 - 3.0 (broad) | singlet (broad) | 2H |
¹³C NMR (Carbon NMR)
| Carbon | Expected Chemical Shift (ppm) |
| tert-Butyl (CH₃)₃ | ~27 |
| tert-Butyl C | ~34 |
| α-C | ~65 |
| N-CH₃ | ~26 |
| Carbonyl C=O | ~175 |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the solid this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons like those in amine and amide groups.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data Presentation: Expected Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, broad |
| N-H Stretch (Amide) | 3250 - 3400 | Medium |
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or thin solid film method is commonly used.[7][8]
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry.[8]
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.[8]
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[8]
-
-
Background Spectrum: Collect a background spectrum of the empty, clean ATR setup. This will be automatically subtracted from the sample spectrum.[8]
-
Data Acquisition: Collect the sample spectrum. The instrument will scan a range of infrared frequencies (typically 4000 to 400 cm⁻¹) and record the absorbance.[8]
-
Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
- 1. (2S)-2-Amino-N,3,3-trimethylbutanamide | C7H16N2O | CID 445856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. rsc.org [rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
An In-depth Technical Guide to the Solubility and Stability of S-tert-Leucine N-methylamide
Introduction
S-tert-Leucine N-methylamide is a derivative of the branched-chain amino acid leucine, characterized by a tert-butyl group that imparts unique steric properties.[1] This compound serves as a valuable building block in peptide synthesis and is explored in pharmaceutical development for its potential to enhance the stability and bioavailability of therapeutic agents.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its solubility and stability in various solvent systems is critical for designing robust experimental protocols, formulating effective drug delivery systems, and ensuring the integrity of research findings. This guide provides a comprehensive overview of the available data on the solubility and stability of this compound, details relevant experimental methodologies, and visualizes key workflows.
Solubility Profile
The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, and overall efficacy in biological systems. The tert-butyl group in this compound is noted to enhance its solubility and stability.[1] Quantitative data, however, is limited but provides key insights into its behavior in common laboratory solvents.
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound. It is important to note that the available data often indicates a minimum solubility rather than the saturation point.
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 200 | 1386.87 | Room Temperature | Hygroscopic DMSO can significantly impact solubility; using newly opened DMSO is recommended.[2][3] |
| DMSO, PEG300, Tween-80, Saline (10:40:5:45) | ≥ 5 | 34.67 | Room Temperature | Protocol for preparing an in vivo working solution.[2] |
| DMSO, 20% SBE-β-CD in Saline (1:9) | ≥ 5 | 34.67 | Room Temperature | Protocol for preparing an in vivo working solution.[2] |
| DMSO, Corn oil (1:9) | ≥ 5 | 34.67 | Room Temperature | Protocol for preparing an in vivo working solution.[2] |
General solubility trends for related amino acids suggest that solubility decreases with an increase in the hydrophobic character of the solvent (e.g., from methanol to 2-propanol).[4]
Factors Influencing Solubility
The solubility of amino acid derivatives like this compound is governed by a complex interplay of factors. The diagram below illustrates these relationships, highlighting how both intrinsic properties of the compound and extrinsic factors of the solvent system dictate the final solubility.
Caption: Key intrinsic and extrinsic factors affecting compound solubility.
Stability Profile
Chemical stability is paramount for ensuring that a compound remains in its active form during storage and experimentation. This compound's stability has been primarily characterized under specific storage conditions for prepared stock solutions.
Storage and Stability Data
The following table outlines the recommended storage conditions to maintain the integrity of this compound stock solutions.[2][3]
| Solvent | Storage Temperature (°C) | Recommended Duration | Notes |
| In solvent (e.g., DMSO) | -80 | 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[2][3] |
| In solvent (e.g., DMSO) | -20 | 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[2][3] |
Potential Degradation Pathways
While specific degradation pathways for this compound in solution are not extensively documented, the known degradation of leucine and other amino acids can provide theoretical insights. Potential reactions include hydrolysis of the amide bond, deamination, and decarboxylation, particularly under harsh conditions such as extreme pH or high temperatures.[5][6] The catabolism of leucine in biological systems proceeds through transamination and oxidative decarboxylation, ultimately yielding acetyl-CoA and acetoacetate.[7]
Experimental Protocols
The following sections provide detailed, generalized methodologies for determining the solubility and stability of a compound like this compound, based on standard pharmaceutical research practices.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of a compound in a specific solvent.
Objective: To find the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound powder
-
Selected solvent(s) of high purity
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical instrument)
Methodology:
-
Preparation: Add an excess amount of this compound powder to a vial, ensuring a solid phase will remain after equilibrium is reached.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Shake for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium.
-
Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Filtration & Dilution: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining particulates. Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported as mg/mL or mM.
Caption: Experimental workflow for equilibrium solubility determination.
Protocol 2: Chemical Stability Assessment in Solution
This protocol assesses the stability of this compound over time under specific storage conditions.
Objective: To determine the rate of degradation and identify potential degradation products in a given solvent.
Materials:
-
This compound
-
Selected solvent(s) of high purity
-
Volumetric flasks and pipettes
-
Storage chambers/incubators set to desired temperatures (e.g., 4 °C, 25 °C, 40 °C)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Methodology:
-
Stock Solution Preparation: Prepare an accurately concentrated stock solution of this compound in the chosen solvent.
-
Aliquoting: Dispense aliquots of the solution into multiple vials to be stored under different conditions (e.g., varying temperature, light exposure).
-
Time Point Zero (T=0) Analysis: Immediately analyze an initial aliquot to establish the baseline concentration and purity profile.
-
Storage: Place the vials in their respective storage chambers.
-
Sample Collection: At specified time points (e.g., 1, 3, 7, 14, 30 days), retrieve one vial from each storage condition.
-
Analysis: Analyze each sample by a stability-indicating HPLC method. This method must be capable of separating the parent compound from any potential degradation products.
-
Data Evaluation: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample. Monitor for the appearance and growth of new peaks, which indicate degradation products.
Caption: Experimental workflow for a solution-state stability study.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to S-tert-Leucine N-methylamide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on S-tert-Leucine N-methylamide, a key building block in synthetic chemistry, particularly for the development of novel therapeutics. This document outlines reliable sources for procuring this compound for research purposes, details relevant experimental protocols, and elucidates its role in modulating cellular signaling pathways.
Procurement of Research-Grade this compound
This compound is available from a range of chemical suppliers specializing in research-grade compounds. The following table summarizes key information from prominent vendors to facilitate procurement for research and development.
| Supplier | Purity | Available Quantities | Additional Information |
| MedChemExpress | ≥98.0%, 99.78% | 250 mg | Also known as L-tert-Leucine methylamide. For research use only.[1][2] |
| AbMole BioScience | ≥98.0% | Inquire for details | For research use only, not for human consumption.[3] |
| Biotuva Life Sciences | 98% | 100mg, 250mg, 1g | - |
| CP Lab Safety | 95% | 5g | For professional manufacturing, research, and industrial use only. Not for medical or consumer use.[4] |
| TCI America | 96.0+% | 5g | For professional manufacturing, research, and industrial use only.[][6] |
| Chem-Impex | ≥ 96% | Inquire for details | Utilized in peptide synthesis and pharmaceutical development.[] |
Experimental Protocols
The following protocols are derived from publicly available literature and patents, providing a foundation for the synthesis and application of this compound in a research setting.
Synthesis of N-formyl-L-leucyl-L-tert-leucine-N-methylamide
This protocol details the coupling of N-formyl-L-leucine with L-tert-leucine-N-methylamide, a common step in dipeptide synthesis.
Materials:
-
N-formyl-L-leucine
-
L-tert-leucine-N-methylamide
-
Isobutylchloroformate
-
N-methyl morpholine
-
Isopropyl acetate
-
Methanol
-
Hydrochloric acid
-
Sodium carbonate solution
Procedure:
-
Suspend N-formyl-L-leucine in isopropyl acetate under a nitrogen atmosphere at -15°C.
-
Add isobutylchloroformate to the suspension.
-
Add a solution of N-methyl morpholine in isopropyl acetate dropwise, maintaining the temperature below -10°C.
-
Stir the mixture for 90 minutes.
-
In a separate vessel, dissolve L-tert-leucine-N-methylamide in methanol and cool the solution.
-
Add the suspension from step 4 to the cooled L-tert-leucine-N-methylamide solution, ensuring the temperature remains below -10°C.
-
Stir the reaction mixture for 30 minutes at -10°C.
-
Add water to the reaction mixture and adjust the pH to 1.0 with a 37% aqueous hydrochloride solution.
-
Perform a layer separation and re-extract the aqueous phase with isopropyl acetate.
-
Wash the combined organic phases with a saturated sodium carbonate solution.
-
Evaporate the organic phase under vacuum to obtain N-formyl-L-leucyl-L-tert-leucine-N-methylamide.[7]
Deprotection of N'-trifluoroacetyl-S-tert-leucine-N-methylamide
This protocol describes the removal of a trifluoroacetyl protecting group, a common procedure in peptide and medicinal chemistry.
Materials:
-
N'-trifluoroacetyl-S-tert-leucine-N-methylamide
-
Sodium hydroxide
-
Methanol
-
Water
Procedure:
-
Dissolve N'-trifluoroacetyl-S-tert-leucine-N-methylamide in a 50% aqueous methanol solution to a concentration of 0.3 M.
-
Add 1.5 equivalents of sodium hydroxide to the solution.
-
Heat the reaction mixture to 45°C.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to determine the optimal reaction time for maximal conversion to this compound.[8]
Signaling Pathways and Biological Activity
While this compound itself is primarily a synthetic building block, its incorporation into larger molecules has been shown to yield compounds with significant biological activity, particularly as potent agonists of cannabinoid receptors.
Cannabinoid Receptor Agonism
Derivatives of this compound are prominent in the class of synthetic cannabinoid receptor agonists (SCRAs). These compounds typically act as potent agonists at both the CB1 and CB2 receptors.[1][3] The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.
The binding of a tert-leucinamide-containing SCRA to the CB1 receptor, for example, leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and the modulation of ion channels, including the inhibition of voltage-gated calcium channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[9] These actions at the cellular level are responsible for the psychoactive and physiological effects observed with these compounds.[1][3] The l-tert-leucinate head group, in particular, has been associated with high-efficacy agonism, sometimes referred to as "superagonism," at the CB1 receptor.[9]
mTOR Signaling Pathway
Leucine, the parent amino acid of this compound, is a key regulator of the mTOR (mammalian target of rapamycin) signaling pathway.[10][11] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine directly activates mTORC1 (mTOR complex 1), which in turn phosphorylates downstream targets to promote protein synthesis and other anabolic processes.[10][11] While direct evidence for this compound in this pathway is lacking, its structural similarity to leucine suggests a potential for interaction, a hypothesis that warrants further investigation.
Applications in Drug Discovery and Development
The unique structural properties of this compound, particularly the bulky tert-butyl group, make it a valuable component in the design of peptidomimetics and other small molecule therapeutics. This moiety can enhance metabolic stability and influence binding affinity and selectivity for various biological targets.[] Its use in the development of SCRAs is a clear example of its utility in medicinal chemistry. Furthermore, its role as a chiral building block is critical in the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is crucial for therapeutic efficacy and safety.[12] The continued exploration of this compound and its derivatives is expected to yield novel candidates for a range of therapeutic areas.
References
- 1. Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Assessment of high-efficacy agonism in synthetic cannabinoid receptor agonists containing l-tert-leucinate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to S-tert-Leucine N-methylamide for Researchers and Drug Development Professionals
Introduction: S-tert-Leucine N-methylamide is a chiral building block and derivative of the non-proteinogenic amino acid tert-leucine. Its unique structural features, particularly the bulky tert-butyl group, impart specific conformational constraints and properties to peptides and small molecules into which it is incorporated. This technical guide provides an in-depth overview of the key suppliers, manufacturing processes, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.
Key Suppliers and Manufacturers
This compound is available from a range of chemical suppliers, primarily for research and development purposes. For larger-scale manufacturing, several companies specialize in amino acid derivatives.
Table 1: Prominent Suppliers of this compound
| Supplier | Purity | Available Quantities | CAS Number |
| MedChemExpress | >99%[1] | mg to g | 89226-12-0[1] |
| Cambridge Bioscience | Not specified | mg quantities | 89226-12-0 |
| AbMole BioScience | ≥98.0% | Inquiry for details | 89226-12-0 |
| Apollo Scientific | Not specified | mg to g | 89226-12-0 |
| Chem-Impex International | Not specified | Inquiry for details | 89226-12-0 |
| ChemicalBook | Various | g to kg | 89226-12-0 |
Key Manufacturer:
-
Sichuan Tongsheng Aminoacid Co., Ltd. in China is a significant manufacturer of L-tert-Leucine and its derivatives, including the N-methylamide, offering it at a larger scale.
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that starts from L-tert-Leucine. A common synthetic route involves the protection of the amino group, activation of the carboxyl group, and subsequent amidation with methylamine.
Representative Synthetic Pathway
A representative synthesis of this compound can be conceptualized as a multi-step process, often starting with the protection of the amino group of L-tert-leucine, followed by the activation of the carboxylic acid, and finally, the reaction with methylamine to form the amide bond.
Detailed Experimental Protocol (Based on Patent Literature)
The following protocol is adapted from methodologies described in patent literature for the synthesis of related dipeptides, which involve the formation of this compound as an intermediate.
Step 1: Preparation of N-formyl-L-leucyl-L-tert.-leucine-N-methylamide
This procedure details the coupling of N-formyl-L-leucine with L-tert.-leucine-N-methylamide.
-
Reaction Setup: In a suitable reaction vessel, a solution of N-formyl-L-leucine (e.g., 50 mmol) in an appropriate solvent such as tetrahydrofuran (THF) is prepared.
-
Activation: The solution is cooled to a low temperature (e.g., -15°C), and an activating agent like isobutylchloroformiate (e.g., 48 mmol) is added, followed by a base such as N-methyl morpholine (e.g., 48 mmol) added dropwise while maintaining the low temperature.
-
Coupling: A solution of L-tert.-leucine-N-methylamide (e.g., 45 mmol) in a solvent like THF is then added to the reaction mixture, ensuring the temperature remains below -15°C.
-
Reaction Progression: The reaction is stirred for a specified time (e.g., 1 hour) at the low temperature.
-
Work-up: The reaction mixture is then subjected to a work-up procedure which may involve distillation to remove the solvent, addition of another solvent like isopropyl acetate, and pH adjustment with an acid (e.g., hydrochloric acid). The organic phase is then washed, dried, and evaporated to yield the product.
Step 2: Deformylation to yield L-leucyl-L-tert.-leucine-N-methylamide
-
Hydrolysis: The N-formyl-L-leucyl-L-tert.-leucine-N-methylamide (e.g., 41 mmol) is suspended in an acidic solution (e.g., 1M HCl).
-
Heating: The suspension is heated (e.g., to 40°C) and stirred for an extended period (e.g., 18 hours).
-
Extraction: After cooling, the mixture is extracted with a solvent like isopropyl acetate to remove any unreacted starting material or byproducts. The aqueous phase contains the desired dipeptide.
Physicochemical Properties and Characterization
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.22 g/mol [1] |
| CAS Number | 89226-12-0[1] |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥98% |
| Storage | 2-8°C, protected from light |
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. The ¹H NMR spectrum would show characteristic peaks for the tert-butyl protons, the α-proton, the N-methyl protons, and the amide and amine protons.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity and enantiomeric excess of the compound. A chiral column is necessary to resolve the enantiomers.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the amide and amine functional groups.
Due to the proprietary nature of manufacturing processes, detailed public analytical data with specific instrument parameters for this compound is scarce. Researchers should perform their own characterization upon receipt of the material.
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of peptidomimetics and small molecule drugs. Its bulky tert-butyl group can confer increased metabolic stability and introduce specific conformational constraints into a molecule, which can be advantageous for binding to biological targets.
A notable application is in the synthesis of the antiviral drug nirmatrelvir , the active component in Paxlovid. Nirmatrelvir is a protease inhibitor, and the tert-leucine moiety plays a role in the molecule's interaction with the target enzyme.
Logical Workflow in Peptide-Based Drug Discovery
The incorporation of non-natural amino acids like this compound is a key strategy in modern peptide-based drug discovery to overcome the limitations of natural peptides, such as poor stability and bioavailability.
Putative Role in Cellular Signaling
Currently, there is no direct evidence in the scientific literature detailing a specific signaling pathway that is modulated by this compound itself. However, as a derivative of L-leucine, it is informative to consider the well-established role of L-leucine in cellular signaling, particularly its central role in activating the mTOR (mechanistic Target of Rapamycin) pathway. The mTOR pathway is a crucial regulator of cell growth, proliferation, and metabolism.
It is important to note that the following diagram illustrates the signaling pathway of the parent amino acid, L-leucine, and the activity of this compound in this context has not been experimentally determined.
Disclaimer: This technical guide is intended for informational purposes for a scientific audience. The experimental protocols are generalized from available literature and may require optimization. All chemicals should be handled with appropriate safety precautions.
References
A Comprehensive Technical Guide to the Safe Handling of S-tert-Leucine N-methylamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the safety data and handling precautions for S-tert-Leucine N-methylamide (CAS No: 89226-12-0). The information is compiled to ensure the safe use of this compound in a laboratory and research setting, targeting professionals in drug development and scientific research.
Chemical Identification and Physical Properties
This compound is a derivative of the amino acid tert-Leucine.[1][2][3] It is commonly used as a building block in fine chemical synthesis.[3]
| Identifier | Value |
| Chemical Name | This compound |
| Alternative Names | Butanamide, 2-amino-N,3,3-trimethyl-, (S)-; (S)-2-Amino-N-methyl-3,3-dimethylbutanamide; L-tert-Leucine methylamide; L-tert-Leucine-N-methylamide[1] |
| CAS Number | 89226-12-0[1][4][5] |
| Molecular Formula | C7H16N2O[5] |
| Molecular Weight | 144.22 g/mol [1][6] |
| Appearance | White to off-white crystalline powder or solid[6][7] |
Physical properties such as melting point, boiling point, and solubility are not consistently reported across safety data sheets.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[4][6][8]
| Hazard Classification (GHS) | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[4][6][8] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[4][6][8] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[8] |
| Combustible Liquid | H227 | Combustible liquid |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
GHS Label Elements:
Handling Precautions and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.
-
Use only in a well-ventilated area, preferably in a chemical fume hood to keep airborne concentrations low.[4][8]
-
Facilities should be equipped with an eyewash station and a safety shower.[8]
A risk assessment should be conducted before handling, but the following PPE is generally recommended:
| PPE Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[8][9] |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with a particle filter.[9] |
-
Wash hands thoroughly after handling and before breaks.[4][8]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]
-
Avoid inhalation of dust and contact with eyes and skin.[4]
-
Keep the container tightly closed when not in use.[8]
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][8][9] Remove contaminated clothing and wash it before reuse.[4][8] If skin irritation occurs, get medical advice/attention.[8] |
| Eye Contact | Rinse cautiously with water for several minutes.[6][8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[9] If eye irritation persists, get medical advice/attention.[6][8] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[9] Call a poison center or doctor if you feel unwell. |
Storage and Disposal
Proper storage and disposal are essential to maintain the chemical's integrity and prevent environmental contamination.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Some suppliers recommend refrigeration (2-8°C).[7]
-
For long-term storage of stock solutions, -80°C for up to 6 months or -20°C for up to 1 month is recommended, protected from light.[2]
-
The compound may be air-sensitive; some sources recommend handling under argon.
-
Keep away from incompatible substances such as oxidizing agents.[6]
-
Store away from heat, sparks, open flames, and other ignition sources.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
-
Do not let the product enter drains, other waterways, or soil.[8]
Spill and Leak Procedures
In the event of a spill, follow these procedures to mitigate the hazard.
Spill Response Steps:
-
Evacuate and Ventilate : Ensure adequate ventilation and remove all sources of ignition.[8]
-
Personal Protection : Wear appropriate PPE as described in Section 3.2.
-
Containment : Prevent further leakage or spillage if it is safe to do so.[8]
-
Cleanup : For solid spills, sweep up or vacuum the material and place it into a suitable disposal container.[8][9] Avoid generating dust.[8][9] For liquid spills, absorb with an inert material.
-
Disposal : Dispose of the collected material according to regulations.
-
Decontamination : Clean the affected area thoroughly.
Toxicological Information
The toxicological data for this compound is limited. The primary known effects are irritation.
-
Carcinogenicity : This product is not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[4]
No quantitative toxicity data (e.g., LD50, LC50) is readily available in the searched safety data sheets.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its irritant properties. By adhering to the guidelines outlined in this document, researchers and scientists can minimize risks and ensure a safe working environment. Always consult the most recent Safety Data Sheet from your supplier before use and conduct a thorough risk assessment for your specific experimental protocols.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tert-Leucine methylamide | PMC Isochem [pmcisochem.fr]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 89226-12-0 [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemimpex.com [chemimpex.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
The Pivotal Role of S-tert-Leucine N-methylamide in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-tert-Leucine N-methylamide, a chiral derivative of the essential amino acid leucine, has emerged as a critical building block in contemporary medicinal chemistry and drug development. Its unique structural feature, a bulky tert-butyl group, imparts significant steric hindrance and hydrophobicity to parent molecules. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound. We delve into its instrumental role in the design of potent therapeutic agents, including protease inhibitors and synthetic cannabinoid receptor agonists. Detailed experimental protocols for its incorporation into peptide chains are provided, alongside a mechanistic exploration of its function in targeted drug action, illustrated with signaling pathway and workflow diagrams.
Introduction to this compound
This compound, systematically named (2S)-2-amino-N,3,3-trimethylbutanamide, is a synthetic amino acid derivative.[1][2] Unlike its proteinogenic precursor, L-leucine, it is not incorporated into proteins naturally. Instead, its value lies in its utility as a specialized building block in organic synthesis. The defining feature of this compound is the tert-butyl group adjacent to the alpha-carbon, which introduces significant steric bulk. This property is highly advantageous in drug design for several reasons:
-
Enhanced Metabolic Stability: The tert-butyl group can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of a drug.
-
Modulation of Potency and Selectivity: The defined three-dimensional structure of the tert-butyl group can facilitate highly specific interactions with biological targets, such as the active sites of enzymes or cell surface receptors.[3]
-
Improved Pharmacokinetic Properties: The lipophilic nature of the tert-butyl group can influence a molecule's solubility, membrane permeability, and overall pharmacokinetic profile.
These characteristics have led to the widespread use of this compound in the development of bioactive compounds, particularly in the fields of antiviral and psychoactive drug research.[3][4]
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.
Quantitative Data Summary
| Property | Value | Reference(s) |
| CAS Number | 89226-12-0 | [1] |
| Molecular Formula | C₇H₁₆N₂O | [1] |
| Molecular Weight | 144.22 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥ 96% (by titration), 99.78% | [1] |
| Optical Rotation | [α]²⁰/D = +52° to +58° (c=0.5 in H₂O) | |
| Solubility | ≥ 200 mg/mL in DMSO | [1] |
| Storage Conditions | 2-8°C, protect from light | [1] |
Safety and Handling
This compound is classified as an irritant.[5] It is known to cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust particles.[5] In case of contact, affected areas should be washed thoroughly with water.[5]
Core Applications in Drug Development and Research
The primary role of this compound is as a chiral building block in the synthesis of complex organic molecules. Its incorporation can significantly influence the biological activity of the final compound.
Peptide Synthesis and Dipeptide Formation
This compound is frequently used in peptide coupling reactions to introduce a sterically demanding and hydrophobic residue.[6][7] This is particularly valuable in the synthesis of peptidomimetics, where the goal is to create molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. A common application is the synthesis of dipeptides, such as N-formyl-L-leucyl-L-tert-leucine-N-methylamide, which can serve as intermediates in the production of more complex pharmaceuticals.[6][7]
Role in Protease Inhibitors
A prominent application of this compound is in the development of protease inhibitors, which are a critical class of antiviral drugs. The tert-leucine moiety is often incorporated at the P3 position of these inhibitors, where it interacts with the S3 subsite of the protease.[3] This interaction is primarily hydrophobic, and the bulk of the tert-butyl group can help to properly orient the inhibitor within the active site, leading to potent inhibition. A notable example is in the structure of Nirmatrelvir (PF-07321332), the active component in the COVID-19 antiviral medication Paxlovid, where a tert-leucine residue plays a key role in binding to the main protease (3CLpro) of SARS-CoV-2.[3]
Component of Synthetic Cannabinoid Receptor Agonists (SCRAs)
This compound is also a key structural component of several synthetic cannabinoid receptor agonists, such as ADB-BUTINACA and APP-BUTINACA.[4] In these molecules, the tert-leucinamide group is attached to a core structure (e.g., indole or indazole) and is crucial for high-affinity binding to the CB1 and CB2 cannabinoid receptors.[4] Structure-activity relationship studies have shown that the presence of the tert-leucinamide moiety often results in greater potency compared to other amino acid derivatives.[4]
Use as a Chiral Auxiliary
The inherent chirality of this compound allows it to be used as a chiral auxiliary in asymmetric synthesis.[8] A chiral auxiliary is a temporary stereogenic group that is attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and potentially recycled. This methodology is a powerful tool for the synthesis of enantiomerically pure compounds.
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in common synthetic transformations.
Protocol 1: Synthesis of N-formyl-L-leucyl-L-tert-leucine-N-methylamide
This protocol details the coupling of N-formyl-L-leucine to L-tert-leucine-N-methylamide to form the corresponding dipeptide.[6][7]
Materials:
-
N-formyl-L-leucine
-
L-tert-leucine-N-methylamide
-
Isobutylchloroformate (activating agent)
-
N-methylmorpholine (base)
-
Isopropyl acetate (solvent)
-
Methanol (solvent)
-
Hydrochloric acid (for pH adjustment)
-
Saturated sodium bicarbonate solution (for washing)
-
Water
Procedure:
-
Suspend N-formyl-L-leucine (1.1 equivalents) in isopropyl acetate.
-
Cool the suspension to -15°C under a nitrogen atmosphere.
-
Add isobutylchloroformate (1.0 equivalent) to the suspension.
-
Add a solution of N-methylmorpholine (1.0 equivalent) in isopropyl acetate dropwise, maintaining the temperature below -10°C.
-
Stir the resulting suspension for 90 minutes at -10°C.
-
In a separate flask, dissolve L-tert-leucine-N-methylamide (1.0 equivalent) in methanol and cool to -10°C.
-
Add the suspension from step 5 to the solution from step 6, ensuring the temperature remains below -10°C.
-
Stir the reaction mixture for 30 minutes at -10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Add water to the reaction mixture and adjust the pH to 1.0 with hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-formyl-L-leucyl-L-tert-leucine-N-methylamide.
-
Purify the crude product by recrystallization or chromatography as needed. The enantiomeric excess can be determined by HPLC.[6][7]
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol describes a general method for coupling a carboxylic acid to this compound using the coupling reagent HATU. This method is commonly used in the synthesis of synthetic cannabinoids.
Materials:
-
Carboxylic acid (e.g., 1-butyl-1H-indole-3-carboxylic acid)
-
This compound hydrochloride
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent), this compound hydrochloride (1.05 equivalents), and HATU (1.1 equivalents) in DMF.
-
Add DIPEA (2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Mechanism of 3CL Protease Inhibition
The following diagram illustrates the proposed mechanism of action for a peptidomimetic inhibitor containing a tert-leucine moiety at the P3 position targeting the SARS-CoV-2 main protease (3CLpro). The inhibitor binds to the active site of the protease, preventing it from cleaving the viral polyprotein, which is an essential step in viral replication.
Caption: Mechanism of 3CL protease inhibition by a tert-leucine-containing peptidomimetic.
Experimental Workflow for Synthetic Cannabinoid Synthesis
This diagram outlines the general workflow for the synthesis of a synthetic cannabinoid, such as ADB-BUTINACA, using this compound.
Caption: General workflow for the synthesis of ADB-BUTINACA.
Conclusion
This compound is a versatile and valuable chiral building block in modern organic synthesis and drug discovery. Its unique steric and hydrophobic properties, conferred by the tert-butyl group, allow for the fine-tuning of the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Its successful incorporation into potent drugs, such as the antiviral Nirmatrelvir and various synthetic cannabinoid receptor agonists, underscores its importance. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective application in the research and development of novel therapeutic agents. As the demand for more stable, potent, and selective drugs continues to grow, the strategic use of specialized building blocks like this compound will undoubtedly play an increasingly crucial role.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis and Antiviral activity of PF-07321332_Chemicalbook [chemicalbook.com]
- 8. Asymmetric Syntheses via Heterocyclic Intermediates; XII1. Enantioselective Synthesis of (R)-α-Amino Acids using tert-Leucine as Chiral Auxiliary Reagent (1982) | Ulrich Schöllkopf | 61 Citations [scispace.com]
The Synthetic Keystone: Unlocking Potential Biological Activities Through S-tert-Leucine N-methylamide
For Immediate Release
Shanghai, China – December 15, 2025 – S-tert-Leucine N-methylamide, a chiral derivative of the non-proteinogenic amino acid tert-leucine, is emerging as a critical building block in medicinal chemistry. While exhibiting no significant intrinsic biological activity itself, this compound serves as a valuable starting material for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides an in-depth analysis of the role of this compound in the development of biologically active compounds, with a focus on antiviral and cytotoxic agents.
Core Application: A Scaffold for Bioactive Molecules
The primary utility of this compound lies in its function as a chiral intermediate. Its bulky tert-butyl group can confer unique conformational constraints on peptide and small molecule structures, potentially enhancing their binding affinity and metabolic stability. Researchers have leveraged this property in the design of inhibitors for various biological targets.
Synthesis of a Key Dipeptide Intermediate
A significant application of this compound is in the synthesis of N-formyl-L-leucyl-L-tert.-leucine-N-methylamide, a dipeptide with potential pharmaceutical applications. A patented process outlines the coupling of N-formyl-L-leucine with this compound to yield this dipeptide.
Experimental Protocol: Synthesis of N-formyl-L-leucyl-L-tert.-leucine-N-methylamide[1]
This protocol describes the coupling of N-formyl-L-leucine and L-tert.-leucine-N-methylamide.
Materials:
-
N-formyl-L-leucine
-
L-tert.-leucine-N-methylamide
-
Isobutylchloroformiate
-
N-methyl morpholine
-
Tetrahydrofuran (THF)
Procedure:
-
Under a nitrogen atmosphere at -18°C, isobutylchloroformiate (48 mmol) is added to a solution of N-formyl-L-leucine (50 mmol) in 125 ml of tetrahydrofuran.
-
N-methyl morpholine (48 mmol) is then added dropwise, ensuring the temperature remains below -15°C, which results in the formation of a precipitate.
-
After stirring for 15 minutes, a solution of L-tert.-leucine-N-methylamide (45 mmol) in 50 ml of tetrahydrofuran is added, maintaining a temperature below -15°C.
-
The reaction mixture is stirred for an additional hour at -18°C.
-
The resulting N-formyl-L-leucyl-L-tert.-leucine-N-methylamide can be isolated following workup.[1]
This dipeptide can be further processed, for instance, through deformylation, to generate L-leucyl-L-tert.-leucine-N-methylamide for subsequent coupling with other molecules.[1]
Antiviral Research: Targeting SARS-CoV-2
While direct synthesis from this compound is not explicitly detailed in all cases, the closely related L-tert-leucine is a key component in the development of inhibitors targeting the 3C-like protease (3CLpro) of SARS-CoV-2, an essential enzyme for viral replication. The structural motif provided by the tert-leucine scaffold is crucial for fitting into the S2 pocket of the protease.
Cytotoxic Potential of L-tert-Leucine Derivatives
Derivatives of L-tert-leucine have been investigated for their cytotoxic effects against various cancer cell lines. While these studies do not explicitly start from this compound, they highlight the potential of the tert-leucine scaffold in designing molecules with anti-cancer properties.
Table 1: Cytotoxic Activity of L-tert-Leucine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3d | DU145 (Prostate Cancer) | 8.69 |
| 3d | SKOV3 (Ovarian Cancer) | 10.54 |
| Doxorubicin (Control) | DU145 (Prostate Cancer) | Not specified |
| Doxorubicin (Control) | SKOV3 (Ovarian Cancer) | Not specified |
Data from a study on L-tert-leucine derivatives, not directly synthesized from this compound.
Future Directions
The utility of this compound as a chiral building block is well-established, particularly for introducing the sterically demanding tert-leucine residue in a controlled manner. Future research should focus on exploring the biological activities of a wider range of molecules synthesized directly from this versatile intermediate. The development of detailed structure-activity relationships for these compounds will be crucial for optimizing their therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: The Use of S-tert-Leucine N-methylamide in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
S-tert-Leucine N-methylamide is a chiral building block derived from the non-proteinogenic amino acid L-tert-leucine. Its bulky tert-butyl group provides significant steric hindrance, which can be exploited in organic synthesis to influence the stereochemical outcome of reactions. While not a conventional chiral auxiliary for reactions such as enolate alkylation or aldol condensations, this compound serves as a valuable chiral component in the asymmetric synthesis of complex molecules, particularly peptides and peptidomimetics. Its primary application lies in its use as a chiral amine component in peptide coupling reactions, where it introduces the sterically demanding tert-leucinyl moiety. This unit is of interest in medicinal chemistry for its ability to enhance metabolic stability and influence peptide conformation.
These application notes provide an overview of the use of this compound in the synthesis of dipeptides, a fundamental step in the construction of more complex peptide-based structures.
Key Application: Dipeptide Synthesis
The primary documented use of this compound is as a chiral amine component in the synthesis of dipeptides. In this context, it is coupled with an N-protected amino acid to form a new peptide bond. The stereochemical integrity of the this compound is crucial for the stereochemistry of the final dipeptide product.
General Reaction Scheme:
The coupling of an N-protected L-amino acid (e.g., N-formyl-L-leucine) with this compound proceeds in the presence of an activating agent to yield the corresponding dipeptide.
Caption: General workflow for dipeptide synthesis using this compound.
Experimental Protocols
Protocol 1: Synthesis of L-tert-Leucine-N-methylamide
This protocol describes a method for preparing the starting material, this compound, from L-tert-leucine.
Materials:
-
N-methoxycarbonyl-L-tert-leucine
-
Toluene
-
Acetyl chloride
-
Methanol
-
Aqueous methylamine solution (40 wt. %)
-
Heptane
Procedure:
-
Dissolve N-methoxycarbonyl-L-tert-leucine in toluene.
-
Add acetyl chloride to the solution.
-
Heat the mixture to reflux for a period of 2 hours, then cool to room temperature and evaporate to dryness. This step forms the N-carboxy anhydride intermediate.
-
To remove residual volatiles, add toluene and evaporate to dryness again.
-
Dissolve the residue in a mixture of toluene and methanol.
-
Slowly add this solution to a solution of methylamine in water and methanol at 0°C.
-
Stir the reaction mixture for 1 hour at 0°C and then for 15 minutes at 20°C.
-
Evaporate the reaction mixture to dryness.
-
Co-evaporate the residue with toluene three times to remove water.
-
Dissolve the final residue in toluene and slowly add heptane to precipitate the product.
-
Isolate the solid product by filtration and dry under vacuum to yield L-tert-leucine-N-methylamide.
Quantitative Data:
| Starting Material | Product | Yield |
| N-methoxycarbonyl-L-tert-leucine | L-tert-Leucine-N-methylamide | ~88% |
Protocol 2: Asymmetric Synthesis of N-Formyl-L-leucyl-L-tert-leucine-N-methylamide
This protocol details the coupling reaction to form a dipeptide. It is crucial to use starting materials with high enantiomeric excess to ensure the stereochemical purity of the product[1].
Materials:
-
N-formyl-L-leucine (>98% ee)[1]
-
L-tert-leucine-N-methylamide (>98% ee)[1]
-
Activating agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Anhydrous dichloromethane (DCM) as solvent
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-formyl-L-leucine in anhydrous DCM.
-
Add 1.0 equivalent of L-tert-leucine-N-methylamide to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of the activating agent (e.g., DCC) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by crystallization to yield N-formyl-L-leucyl-L-tert-leucine-N-methylamide.
Post-Synthesis Processing:
Caption: Post-synthesis workflow for deprotection and purification.
The N-formyl protecting group can be removed under acidic conditions to yield the free amine of the dipeptide, L-leucyl-L-tert-leucine-N-methylamide[1]. Subsequent crystallization can further enhance the enantiomeric purity of the final product[1].
Data Summary
The successful synthesis of the dipeptide is dependent on the purity of the starting materials and the reaction conditions.
| Reactant 1 | Reactant 2 | Product | Enantiomeric Excess (ee) of Reactants |
| N-formyl-L-leucine | L-tert-leucine-N-methylamide | N-Formyl-L-leucyl-L-tert-leucine-N-methylamide | >98% |
Table based on recommendations from patent literature for achieving high purity products[1].
Conclusion
This compound is a specialized chiral building block primarily utilized in the synthesis of peptides. Its bulky nature is advantageous for creating sterically hindered peptide backbones, which can impart desirable pharmacological properties such as increased resistance to enzymatic degradation. The protocols provided herein offer a framework for the preparation and application of this compound in the asymmetric synthesis of dipeptides, which can be further elaborated into more complex drug candidates. Researchers in drug development can leverage this building block to explore novel peptide-based therapeutics.
References
Application of S-tert-Leucine N-methylamide as a Chiral Auxiliary: Application Notes and Protocols
While S-tert-Leucine N-methylamide is not extensively documented as a widely-used chiral auxiliary in the scientific literature, its structural features, particularly the bulky and sterically demanding tert-butyl group, suggest its potential for high stereocontrol in asymmetric synthesis. The parent amino acid, L-tert-leucine, has been noted for its use as a chiral auxiliary in the enantioselective synthesis of other amino acids.[1] This document outlines potential applications and hypothetical protocols for this compound as a chiral auxiliary, drawing parallels from well-established chiral auxiliaries derived from other amino acids.
Application Notes
This compound can be envisioned as a valuable chiral auxiliary for various asymmetric transformations, primarily due to the steric influence of the tert-butyl group, which can effectively shield one face of a reactive intermediate.
Potential Advantages:
-
High Diastereoselectivity: The bulky tert-butyl group is expected to provide a strong steric bias, leading to high levels of diastereoselectivity in reactions such as enolate alkylation and aldol reactions.
-
Crystallinity: The rigid structure may impart crystallinity to intermediates, potentially allowing for easy purification and enrichment of diastereomers by crystallization.
-
Cleavage: The amide bond to the auxiliary can be cleaved under various conditions (acidic, basic, or reductive) to release the chiral product and potentially recover the auxiliary.
Potential Applications:
-
Asymmetric Alkylation of Carboxylic Acid Derivatives: Attachment of this compound to a carboxylic acid would form a chiral amide. Deprotonation to form a chiral enolate, followed by reaction with an electrophile, is expected to proceed with high diastereoselectivity.
-
Asymmetric Aldol Reactions: Chiral imides or amides derived from this compound could be used to control the stereochemical outcome of aldol reactions, leading to the formation of chiral β-hydroxy carbonyl compounds.
-
Asymmetric Michael Additions: The chiral auxiliary could be employed to direct the conjugate addition of nucleophiles to α,β-unsaturated systems.
Experimental Protocols (Hypothetical)
The following protocols are proposed based on standard methodologies for other chiral auxiliaries and are intended as a starting point for experimental investigation.
Protocol 1: Synthesis of N-Acyl-S-tert-Leucine N-methylamide
This protocol describes the coupling of a carboxylic acid to the chiral auxiliary.
Workflow Diagram:
Caption: Synthesis of the chiral amide substrate.
Methodology:
-
To a solution of the carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and Diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the mixture for 10 minutes, then add this compound (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.
Protocol 2: Asymmetric Alkylation of the N-Acyl Derivative
This protocol outlines the diastereoselective alkylation of the chiral amide enolate.
Workflow Diagram:
Caption: Asymmetric alkylation workflow.
Methodology:
-
Dissolve the N-acyl-S-tert-Leucine N-methylamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of Lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or commercial solution) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.
Methodology:
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1, 0.2 M).
-
Add lithium hydroxide (LiOH, 4.0 eq) and 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq).
-
Stir the mixture at room temperature for 4-6 hours.
-
Quench the excess peroxide by adding aqueous Na₂SO₃ solution.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the this compound.
-
Wash the combined organic layers for the product with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral carboxylic acid.
Data Presentation (Hypothetical)
The following tables present expected outcomes for the asymmetric alkylation protocol with various electrophiles, based on results typically observed with other effective chiral auxiliaries.
Table 1: Hypothetical Diastereoselectivity in Asymmetric Alkylation
| Entry | Electrophile (R'-X) | Product (R') | Expected Yield (%) | Expected d.r. |
| 1 | Benzyl bromide | Benzyl | 85-95 | >95:5 |
| 2 | Iodomethane | Methyl | 80-90 | >90:10 |
| 3 | Allyl bromide | Allyl | 85-95 | >95:5 |
| 4 | Propargyl bromide | Propargyl | 75-85 | >90:10 |
Table 2: Comparison with Other Chiral Auxiliaries (Literature Values for Benzylation)
| Chiral Auxiliary | Diastereoselectivity (d.r.) | Reference |
| Evans' Oxazolidinone | >99:1 | [2] |
| Pseudoephedrine Amide | >99:1 | [3] |
| This compound (Hypothetical) | >95:5 | N/A |
Disclaimer: The experimental protocols and data presented are hypothetical and intended to serve as a guide for research. Actual results may vary. Optimization of reaction conditions would be necessary to achieve desired outcomes. The use of this compound as a chiral auxiliary represents a potential area for new research in asymmetric synthesis.
References
Application Notes and Protocols: S-tert-Leucine N-methylamide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-tert-Leucine N-methylamide is a valuable chiral building block in peptide synthesis, prized for its ability to introduce steric bulk and enhance the metabolic stability of peptides. Its unique tert-butyl group can influence peptide conformation and receptor-binding affinity, making it a significant component in the design of therapeutic peptides and peptidomimetics. These application notes provide detailed protocols for the incorporation of S-tert-Leucine derivatives in both solid-phase and solution-phase peptide synthesis.
Key Applications
This compound and its derivatives are utilized in several key areas of research and drug development:
-
Enhanced Stability: The tert-butyl group provides steric hindrance, protecting the adjacent peptide bond from enzymatic degradation and increasing the half-life of the resulting peptide.
-
Improved Bioactivity: The conformational constraints imposed by the bulky side chain can lock the peptide into a bioactive conformation, leading to higher binding affinity and potency.
-
Drug Design: This building block is explored in the development of enzyme inhibitors and other therapeutic agents with improved pharmacokinetic profiles.[1]
-
Biochemical Research: It serves as a tool to probe protein-protein interactions and enzyme active sites.[1]
Data Presentation
Quantitative Data from Peptide Coupling Reactions
The following table summarizes quantitative data from representative peptide coupling reactions involving S-tert-Leucine derivatives.
| Reaction/Peptide Fragment | Coupling Method | Yield (%) | Purity/Enantiomeric Excess (e.e.) | Reference |
| N-formyl-L-leucyl-L-tert.-leucine-N-methylamide | Solution-phase | Good | 99% e.e. (L-leucine fragment) | [2][3] |
| L-leucyl-L-tert.-leucine-N-methylamide | Deformylation | Good | >98% purity, 99% e.e. (L-leucine fragment) | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-S-tert-Leucine-OH
This protocol outlines the manual solid-phase synthesis of a peptide containing an S-tert-leucine residue using Fmoc chemistry.
Materials:
-
Fmoc-S-tert-Leucine-OH (Fmoc-Tle-OH)
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Washing solvents: DMF, DCM, Methanol
-
Syringe or reaction vessel for manual synthesis
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-S-tert-Leucine-OH (3 equivalents relative to resin loading), HBTU/HATU (2.9 equivalents), and DIPEA/NMM (6 equivalents) in DMF.
-
Pre-activate the mixture by allowing it to stand for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. The sterically hindered nature of tert-leucine may require a longer coupling time or double coupling.
-
To check for completion, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times), DCM (3 times), and DMF (3 times).
-
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Synthesis of a Dipeptide with this compound
This protocol is adapted from a patented procedure for the synthesis of N-formyl-L-leucyl-L-tert.-leucine-N-methylamide.[2][3]
Materials:
-
N-formyl-L-leucine
-
S-tert-Leucine-N-methylamide (L-tert.-leucine-N-methylamide)
-
Isobutylchloroformiate
-
N-methylmorpholine (NMM)
-
Tetrahydrofuran (THF)
-
Isopropyl acetate
-
Methanol
-
Hydrochloric acid (aqueous solution)
-
Sodium carbonate (saturated aqueous solution)
Procedure:
-
Activation of N-formyl-L-leucine:
-
Dissolve N-formyl-L-leucine (e.g., 100 mmol) in isopropyl acetate (e.g., 85 ml) and cool the suspension to -15°C under a nitrogen atmosphere.[2][3]
-
Add isobutylchloroformiate (e.g., 90 mmol) to the suspension.[2][3]
-
Add a solution of N-methylmorpholine (e.g., 90 mmol) in isopropyl acetate (e.g., 25 ml) dropwise, ensuring the temperature remains below -10°C.[2][3]
-
-
Coupling Reaction:
-
In a separate flask, dissolve S-tert-Leucine-N-methylamide (e.g., 90 mmol) in methanol (e.g., 65 ml) and cool the solution to below -10°C.[2][3]
-
Add the activated N-formyl-L-leucine suspension to the S-tert-Leucine-N-methylamide solution, maintaining the temperature below -10°C.[2][3]
-
Allow the reaction to warm to room temperature and continue stirring for 2 hours.[2][3]
-
-
Work-up and Isolation:
-
Add water (e.g., 100 ml) to the reaction mixture and adjust the pH to 1.0 with an aqueous hydrochloride solution.[2][3]
-
Separate the organic layer and wash the aqueous layer with isopropyl acetate.[2][3]
-
Combine the organic layers and wash them with a saturated sodium carbonate solution.[2][3]
-
Evaporate the organic solvent under vacuum to obtain the crude N-formyl-L-leucyl-L-tert.-leucine-N-methylamide.[2][3]
-
-
Deformylation (Optional):
-
To obtain the free amine dipeptide, the N-formyl group can be removed by methods such as heating in an acidic aqueous solution (e.g., 1M HCl at 40°C).[2]
-
-
Purification: The crude product can be further purified by crystallization or chromatography.[2]
Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Solution-Phase Dipeptide Synthesis Workflow
Caption: Workflow for Solution-Phase Dipeptide Synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CA2389024A1 - Process for the preparation of a dipeptide and intermediate product in such a process - Google Patents [patents.google.com]
- 3. WO2001030807A1 - Process for the preparation of a dipeptide and intermediate product in such a process - Google Patents [patents.google.com]
Application Notes and Protocols for Incorporating S-tert-Leucine N-methylamide into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and conformational rigidity. S-tert-Leucine N-methylamide is a particularly interesting building block due to the steric bulk of the tert-butyl group and the N-methylation, which can impart unique structural constraints and resistance to enzymatic degradation. However, these same features present significant challenges during solid-phase peptide synthesis (SPPS), primarily due to steric hindrance at the N-methylated amine, which can lead to low coupling efficiencies and incomplete reactions.[1]
These application notes provide a comprehensive guide to the successful incorporation of this compound into peptides, covering recommended coupling reagents, detailed experimental protocols, and strategies to overcome common challenges.
Challenges in Incorporating this compound
The primary obstacle in coupling this compound is the significant steric hindrance around the secondary amine, which is further compounded by the bulky tert-butyl side chain. This steric congestion slows down the rate of acylation, often leading to:
-
Low Coupling Yields: Standard coupling reagents may not be sufficiently reactive to achieve complete and efficient peptide bond formation.[1]
-
Deletion Sequences: Incomplete coupling can result in peptides lacking the intended this compound residue.
-
Epimerization: The use of more forceful coupling conditions to overcome steric hindrance can increase the risk of racemization at the chiral center of the activated amino acid.
To address these challenges, the selection of an appropriate and highly efficient coupling reagent is paramount.
Comparative Analysis of Coupling Reagents
While a direct quantitative comparison for this compound is not extensively available in the literature, data from studies on other sterically hindered and N-methylated amino acids provide valuable insights into the most effective reagents. The following table summarizes the performance of commonly used coupling reagents for such challenging couplings.
| Coupling Reagent/Method | Reagent Type | Relative Efficacy for Hindered N-Methylated Amino Acids | Reported Yields/Purity for Similar Applications | Key Advantages | Potential Disadvantages |
| HATU | Aminium Salt | Highly Effective | Good to Excellent | Fast reaction kinetics, low racemization, effective for sterically demanding couplings.[2] | Can lead to guanidinylation of the N-terminus if used in excess.[3] |
| PyAOP | Phosphonium Salt | Highly Effective | Good to Excellent | Highly efficient for hindered couplings, does not cause guanidinylation.[3] | Byproducts can be more difficult to remove than those of aminium salts. |
| PyBOP/HOAt | Phosphonium Salt | Highly Effective | Good | The addition of HOAt enhances coupling efficiency for hindered residues. | Can be less reactive than HATU or PyAOP for the most challenging couplings. |
| Isobutylchloroformate/NMM | Mixed Anhydride | Effective | Good yield (99% e.e. for a dipeptide containing L-tert-leucine-N-methylamide) | Cost-effective. | Requires careful temperature control to minimize side reactions and racemization. |
| HBTU/HCTU | Aminium Salt | Less Effective | Often results in low yields and incomplete couplings for highly hindered residues.[1] | Commonly used and cost-effective for standard couplings. | Generally not recommended for incorporating this compound.[1] |
Experimental Protocols
The following are detailed protocols for the incorporation of Fmoc-S-tert-Leucine N-methylamide into a peptide sequence using the highly recommended HATU and PyAOP coupling reagents. These protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS).
General Workflow for SPPS
The overall workflow for incorporating an amino acid in SPPS involves a series of cyclical steps.
References
Application Notes and Protocols: S-tert-Leucine N-methylamide in Enzyme Inhibitor Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-tert-Leucine N-methylamide is a valuable chiral building block in medicinal chemistry, prized for its ability to impart unique and advantageous properties to peptide-based and peptidomimetic compounds. Its sterically demanding tert-butyl group can enhance metabolic stability, improve binding affinity, and influence the conformation of small molecule inhibitors. These characteristics make it a sought-after component in the rational design of potent and selective enzyme inhibitors for various therapeutic targets.
This document provides detailed application notes and protocols on the utilization of this compound in the development of enzyme inhibitors, with a focus on viral proteases, which are critical targets in antiviral drug discovery.
Application in the Development of Viral Protease Inhibitors
This compound has been successfully incorporated into inhibitors targeting key viral enzymes, including the Hepatitis C Virus (HCV) NS3 protease and the SARS-CoV-2 3CL protease (also known as the main protease, Mpro). These proteases are essential for viral replication, making them prime targets for therapeutic intervention.
Quantitative Data of Enzyme Inhibitors
The following tables summarize the inhibitory activities of compounds incorporating the this compound scaffold against their respective target enzymes.
Table 1: Inhibitory Activity of this compound-derived Inhibitors against Hepatitis C Virus (HCV) NS3 Protease
| Compound ID | Structure/Description | Ki* (nM) | IC50 (nM, cellular replicon assay) |
| 24 | Pentapeptide macrocycle | 8 | 400 |
| 45 | Pentapeptide macrocycle with gem-dimethyl linker | 6 | 130 |
| 47 | Pentapeptide macrocycle with tert-leucine at P3 and gem-dimethyl linker | - | - |
Ki values were determined in an HCV NS3 serine protease continuous assay[1].
Table 2: Inhibitory Activity of this compound-derived Inhibitors against SARS-CoV-2 3CL Protease
| Compound ID | Structure/Description | IC50 (nM) | EC50 (nM, antiviral activity in Vero E6 cells) |
| 1a | Peptidomimetic nitrile inhibitor | 18.06 | 313.0 |
| 2b | Peptidomimetic nitrile inhibitor | 22.42 | 170.2 |
The development of these potent inhibitors highlights the utility of this compound in designing compounds that effectively target viral proteases[2].
Experimental Protocols
General Synthesis of Peptidomimetic Inhibitors using this compound
The following is a generalized protocol for the synthesis of peptidomimetic inhibitors, based on the synthesis of SARS-CoV-2 3CLpro inhibitors[2]. This protocol involves the coupling of an N-protected S-tert-Leucine derivative to an amine-containing fragment.
Materials:
-
N-Boc-L-tert-leucine
-
Amine-containing scaffold (e.g., a substituted pyrrolidine derivative)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine), NMM (4-Methylmorpholine)
-
Solvents: DCM (Dichloromethane), DMF (N,N-Dimethylformamide)
-
Reagents for Boc deprotection: 4 N HCl in Dioxane or Trifluoroacetic acid (TFA)
-
Reagents for purification: Silica gel for column chromatography, appropriate solvent systems (e.g., Ethyl acetate/Hexanes)
Procedure:
-
Boc Deprotection of Amine Scaffold:
-
Dissolve the Boc-protected amine scaffold in Dioxane.
-
Add 4 N HCl in Dioxane and stir at 40°C for 1 hour.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Evaporate the solvent under reduced pressure to obtain the amine hydrochloride salt.
-
-
Peptide Coupling:
-
Dissolve N-Boc-L-tert-leucine and the deprotected amine scaffold in a mixture of DCM and DMF.
-
Add the base (DIPEA or NMM) to the solution.
-
Add the coupling agent (HATU or BOP) and stir the reaction at room temperature for 10 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Final Deprotection (if necessary):
-
If a final Boc deprotection is required, dissolve the coupled product in DCM and add TFA.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Evaporate the solvent and TFA under reduced pressure to yield the final inhibitor.
-
Enzymatic Assay Protocol for SARS-CoV-2 3CL Protease Inhibition
This protocol is based on a quantitative high-throughput screening assay for SARS-CoV-2 3CLpro inhibitors[3][4].
Materials:
-
Purified recombinant SARS-CoV-2 3CL protease
-
Fluorogenic substrate: DABCYL-KTSAVLQ↓SGFRKME-EDANS
-
Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds (inhibitors) dissolved in DMSO
-
384-well or 1536-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Reaction:
-
Add 2 µL of test compound solution or DMSO (for control) to the wells of the assay plate.
-
Add 2 µL of SARS-CoV-2 3CL protease solution (final concentration ~50 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the fluorogenic substrate solution (final concentration ~20 µM).
-
The final reaction volume is 6 µL.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 15-30 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Visualizations
Viral Protease Processing of Polyproteins
The following diagrams illustrate the critical role of viral proteases in cleaving the viral polyprotein, a necessary step for the production of functional viral proteins and subsequent viral replication.
Caption: Role of viral protease in polyprotein processing.
Experimental Workflow for Inhibitor Synthesis and Evaluation
This diagram outlines the general workflow from the synthesis of inhibitors using this compound to their biological evaluation.
Caption: Workflow for enzyme inhibitor development.
Conclusion
This compound is a powerful and versatile building block for the development of potent enzyme inhibitors, particularly in the field of antiviral drug discovery. Its unique structural features contribute to enhanced biological activity and favorable pharmacokinetic properties. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents targeting critical enzymes. The successful application of this moiety in inhibitors of HCV NS3 and SARS-CoV-2 3CL proteases underscores its potential for broader applications in medicinal chemistry.
References
- 1. Novel potent hepatitis C virus NS3 serine protease inhibitors derived from proline-based macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Use of S-tert-Leucine N-methylamide in the Synthesis of Pharmaceutical Intermediates
Introduction
S-tert-Leucine N-methylamide is a chiral building block of significant interest in the pharmaceutical industry. Its sterically hindered tert-butyl group and inherent chirality make it a valuable component in the asymmetric synthesis of complex molecules, particularly peptidomimetics and other chiral drug intermediates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key dipeptide pharmaceutical intermediate, N-formyl-L-leucyl-L-tert.-leucine-N-methylamide. This intermediate is a precursor in the development of various therapeutic agents.
Core Application: Synthesis of N-formyl-L-leucyl-L-tert.-leucine-N-methylamide
The coupling of N-formyl-L-leucine with this compound is a critical step in the synthesis of various pharmaceutical candidates. The resulting dipeptide, N-formyl-L-leucyl-L-tert.-leucine-N-methylamide, serves as a versatile intermediate. The formyl protecting group can be readily removed to allow for further peptide chain elongation.
Logical Workflow for Dipeptide Synthesis
Caption: General workflow for the synthesis of the dipeptide intermediate.
Experimental Protocols
The following protocols are based on established synthetic methods for the preparation of N-formyl-L-leucyl-L-tert.-leucine-N-methylamide.
Protocol 1: Synthesis of N-formyl-L-leucyl-L-tert.-leucine-N-methylamide
Materials:
-
N-formyl-L-leucine
-
This compound (with an enantiomeric excess >98%)[1]
-
Isobutyl chloroformate
-
N-methylmorpholine (NMM)
-
Tetrahydrofuran (THF)
-
Isopropyl acetate
-
Saturated sodium bicarbonate solution
-
Water
-
Hydrochloric acid (37% aqueous solution)
Procedure:
-
Activation of N-formyl-L-leucine:
-
Dissolve N-formyl-L-leucine (50 mmol) in tetrahydrofuran (125 ml).
-
Cool the solution to < -15°C.
-
Add isobutyl chloroformate (48 mmol) to the solution.
-
Slowly add N-methylmorpholine (48 mmol) dropwise, ensuring the temperature remains below -15°C. A precipitate will form.
-
Stir the mixture for 15 minutes.[1]
-
-
Peptide Coupling:
-
Prepare a solution of this compound (45 mmol) in tetrahydrofuran (50 ml).
-
Add this solution to the activated N-formyl-L-leucine mixture, maintaining a temperature below -15°C.
-
Continue stirring at -18°C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[1]
-
-
Work-up and Isolation:
-
Add water (100 ml) to the reaction mixture.
-
Adjust the pH to 1.0 using a 37% aqueous hydrochloric acid solution.
-
Perform a layer separation and extract the aqueous phase twice with isopropyl acetate (75 ml each).
-
Combine the organic phases and wash them with a saturated sodium carbonate solution (100 ml, then 50 ml).
-
Evaporate the organic phase under a vacuum to yield the N-formyl-L-leucyl-L-tert.-leucine-N-methylamide product.[1]
-
Protocol 2: Deformylation of the Dipeptide Intermediate
Materials:
-
N-formyl-L-leucyl-L-tert.-leucine-N-methylamide
-
1M Hydrochloric acid (HCl)
-
Isopropyl acetate
Procedure:
-
Suspend N-formyl-L-leucyl-L-tert.-leucine-N-methylamide (41 mmol) in 1M HCl (100 ml).
-
Heat the mixture to 40°C and stir for 18 hours, during which all the material should dissolve.
-
Cool the solution to room temperature.
-
Extract the mixture once with isopropyl acetate (50 ml) to remove any remaining formylated compound.
-
The aqueous solution now contains the L-leucyl-L-tert.-leucine-N-methylamide hydrochloride salt.
Quantitative Data Summary
The following table summarizes the typical yields and enantiomeric excess (e.e.) achieved in the synthesis of N-formyl-L-leucyl-L-tert.-leucine-N-methylamide.
| Parameter | Value | Reference |
| Starting Material Purity (this compound) | >98% e.e. | [1] |
| Starting Material Purity (N-formyl-L-leucine) | >98% e.e. | [1] |
| Product Yield | Good | [1] |
| Product Enantiomeric Excess (L-leucine fragment) | 99% (HPLC) | [1] |
Application in Broader Pharmaceutical Synthesis
The use of this compound extends beyond this specific dipeptide. Its structural motif is found in several complex active pharmaceutical ingredients (APIs).
Relevance to Boceprevir and other Peptidomimetics
Boceprevir, a protease inhibitor for the treatment of Hepatitis C, features (S)-tert-leucine as its P3 moiety.[2][3] The synthesis of such complex peptidomimetics often involves the coupling of chiral amino acid derivatives. While the direct use of this compound in the final industrial synthesis of Boceprevir is not explicitly detailed in the provided literature, the synthesis of the N-formyl-L-leucyl-L-tert.-leucine-N-methylamide intermediate clearly demonstrates its utility as a robust and stereochemically defined building block for creating peptide bonds with sterically hindered amino acids.
Synthetic Strategy Diagram
Caption: Role of this compound in a synthetic pathway.
Conclusion
This compound is a highly valuable chiral synthon for the pharmaceutical industry. Its application in the synthesis of the N-formyl-L-leucyl-L-tert.-leucine-N-methylamide intermediate, with high yield and excellent stereocontrol, underscores its importance. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to incorporate this versatile building block into their synthetic strategies for novel therapeutics.
References
Application Notes and Protocols for Reactions Involving S-tert-Leucine N-methylamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving S-tert-Leucine N-methylamide, a valuable chiral building block in synthetic and medicinal chemistry. The protocols are based on established methodologies and are intended to guide researchers in the successful application of this compound in their work.
Application Notes
This compound and its derivatives are primarily utilized in two significant areas of chemical synthesis: as a component in peptide synthesis and as a chiral auxiliary to control stereochemistry in asymmetric reactions. Its bulky tert-butyl group provides steric hindrance that can influence the stereochemical outcome of a reaction, making it a useful tool for achieving high levels of enantioselectivity.
One of the key applications demonstrated is in the synthesis of dipeptides, where it serves as the C-terminal amino acid amide. Furthermore, the deprotection of N-acylated derivatives of this compound is a critical step in many synthetic routes, and the optimization of this reaction is crucial for achieving high overall yields.
Experimental Protocols
Deprotection of N'-trifluoroacetyl-S-tert-leucine-N-methylamide
This protocol details the optimized hydrolysis of N'-trifluoroacetyl-S-tert-leucine-N-methylamide to yield this compound. The reaction conditions have been optimized to improve the yield from less than 10% under standard conditions to over 90%.[1][2][3]
Experimental Workflow:
Materials:
-
N'-trifluoroacetyl-S-tert-leucine-N-methylamide
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Methylene chloride (for stock solution preparation, optional)[2]
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Standard Reaction Conditions (Low Yield):
-
Optimized Reaction Conditions (High Yield):
-
Prepare a 0.125 M solution of N'-trifluoroacetyl-S-tert-leucine-N-methylamide in the chosen reaction solvent. For high-throughput screening, a 0.5 M stock solution in methylene chloride can be prepared, and aliquots dispensed and the solvent evaporated before adding the reaction solvent.[2]
-
Add 2-3 equivalents of sodium hydroxide. The use of 1 equivalent of base results in incomplete conversion.[2]
-
The reaction can be performed in 50% aqueous methanol.[2]
-
Heat the mixture at a temperature between 45°C and 60°C for 3 hours. More vigorous conditions (60°C) can drive the reaction to completion.[2][3]
-
Monitor the reaction progress by taking samples for HPLC analysis to determine the yield.[2]
-
Expected Yield: >90%
-
Data Summary:
| Condition | Base (equivalents) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| Standard | 1.5 | 50% aq. MeOH | 0.3 | 45 | 2 | < 10 |
| Forcing | 1.5 | 50% aq. MeOH | 0.3 | 60 | 2 | 63-66 |
| Optimized | 2-3 | 50% aq. MeOH | 0.125 | 45-60 | 3 | > 87 |
Synthesis of N-formyl-L-leucyl-L-tert-leucine-N-methylamide
This protocol describes the coupling of N-formyl-L-leucine to L-tert-leucine-N-methylamide to form a dipeptide. This is a key step in the synthesis of more complex peptides and pharmaceutical intermediates.[4]
Experimental Workflow:
Materials:
-
N-formyl-L-leucine
-
This compound
-
Activating agent (e.g., isobutylchloroformate)[5]
-
Base (e.g., N-methylmorpholine)[5]
-
Inert solvent (e.g., isopropyl acetate, ethyl acetate, THF)[4]
-
Solvent for this compound (e.g., methanol, ethanol)[4]
-
Acid for deformylation (e.g., aqueous HCl)[4]
Procedure:
-
Activation of N-formyl-L-leucine:
-
Suspend N-formyl-L-leucine in an inert solvent such as isopropyl acetate.[5]
-
Cool the suspension to a temperature between -20°C and +10°C.[4]
-
Add the activating agent (e.g., isobutylchloroformate) followed by the dropwise addition of a base (e.g., N-methylmorpholine), maintaining the low temperature.[5]
-
Stir the mixture for approximately 90 minutes.[5]
-
-
Coupling Reaction:
-
In a separate flask, prepare a solution of this compound in a suitable solvent like methanol.[5]
-
Cool the this compound solution to a similar temperature as the activation step.
-
Add the activated N-formyl-L-leucine suspension to the this compound solution, ensuring the temperature remains below -10°C.[5]
-
Continue stirring at this temperature for about 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.[5]
-
-
Work-up:
-
Quench the reaction by adding water and adjust the pH to approximately 1.0 with an aqueous acid solution (e.g., 37% HCl).[5]
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., isopropyl acetate).[5]
-
Wash the combined organic phases with a saturated sodium bicarbonate solution and then with water.[4]
-
Dry the organic phase and evaporate the solvent under vacuum to obtain the N-formyl-L-leucyl-L-tert-leucine-N-methylamide product.
-
-
Deformylation (Optional):
Data Summary:
| Reactant 1 | Reactant 2 | Activating Agent | Solvent | Temperature (°C) | Product |
| N-formyl-L-leucine | This compound | Isobutylchloroformate | Isopropyl Acetate / Methanol | -10 to Room Temp. | N-formyl-L-leucyl-L-tert-leucine-N-methylamide |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CA2389024A1 - Process for the preparation of a dipeptide and intermediate product in such a process - Google Patents [patents.google.com]
- 5. WO2001030807A1 - Process for the preparation of a dipeptide and intermediate product in such a process - Google Patents [patents.google.com]
Application Notes and Protocols: Chiral Ligands Derived from S-tert-Leucine Amino Acids in Organometallic Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
S-tert-Leucine and its derivatives are valuable chiral building blocks in asymmetric synthesis. While S-tert-Leucine N-methylamide itself is not commonly employed directly as a ligand in organometallic catalysis, the parent amino acid, S-tert-Leucine, serves as an excellent precursor for the synthesis of chiral ligands. These ligands, when complexed with transition metals, can be effective catalysts for a variety of asymmetric reactions, providing a pathway to enantiomerically enriched products. This document provides detailed application notes and protocols for the synthesis and use of S-tert-Leucine-derived ligands in organometallic catalysis, with a focus on the asymmetric Henry reaction.
I. Ligand Synthesis: Chiral Tridentate Schiff Base Ligands from S-tert-Leucine
Chiral tridentate Schiff base ligands can be readily prepared from S-tert-Leucine and a substituted salicylaldehyde. These ligands are designed to coordinate with a metal center, creating a chiral environment that can induce stereoselectivity in a catalytic transformation.
Experimental Protocol: Synthesis of (S)-2-((E)-(2-hydroxy-3-methoxybenzylidene)amino)-3,3-dimethylbutanoic acid
This protocol is adapted from the synthesis of similar Schiff base ligands and serves as a representative example.
Materials:
-
S-tert-Leucine
-
2-Hydroxy-3-methoxysalicylaldehyde (o-vanillin)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of S-tert-Leucine: In a 100 mL round-bottom flask, dissolve S-tert-Leucine (1.0 eq) in an aqueous solution of sodium hydroxide (1.0 M, 1.0 eq).
-
Addition of Aldehyde: To the stirred solution, add a solution of 2-hydroxy-3-methoxysalicylaldehyde (1.0 eq) in methanol.
-
Reaction: Stir the resulting mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, acidify the mixture to pH 5-6 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Schiff base ligand.
Visualization of Ligand Synthesis Workflow:
Caption: Workflow for the synthesis of a chiral Schiff base ligand from S-tert-Leucine.
II. Application in Asymmetric Catalysis: The Henry (Nitroaldol) Reaction
Chiral tridentate Schiff base ligands derived from S-tert-Leucine have been successfully employed in the copper(II)-mediated asymmetric Henry reaction. This reaction is a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde to produce β-nitro alcohols, which are versatile synthetic intermediates.
Experimental Protocol: Asymmetric Henry Reaction
This protocol is based on the work of Korkmaz et al. and demonstrates the use of a pre-formed copper-ligand complex as the catalyst.
Materials:
-
(S)-2-((E)-(2-hydroxy-3-methoxybenzylidene)amino)-3,3-dimethylbutanoic acid (Ligand)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Benzaldehyde (or other aromatic aldehydes)
-
Nitromethane
-
Triethylamine (Et₃N)
-
Isopropanol (i-PrOH)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Catalyst Formation:
-
In a Schlenk tube under an inert atmosphere, dissolve the chiral Schiff base ligand (0.1 mmol) and copper(II) acetate monohydrate (0.1 mmol) in isopropanol (5 mL).
-
Stir the mixture at room temperature for 1 hour to form the copper-ligand complex.
-
-
Reaction Setup:
-
To the catalyst solution, add the aromatic aldehyde (1.0 mmol).
-
Add nitromethane (5.0 mmol), which serves as both reactant and solvent.
-
Finally, add triethylamine (0.1 mmol) as a base.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate) to isolate the β-nitro alcohol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Quantitative Data Summary:
The following table summarizes the performance of various S-tert-Leucine-derived Schiff base ligands in the asymmetric Henry reaction between different aromatic aldehydes and nitromethane.
| Entry | Aldehyde | Ligand Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | H | 65 | 58 |
| 2 | 4-Nitrobenzaldehyde | 4-NO₂ | 76 | 66 |
| 3 | 4-Chlorobenzaldehyde | 4-Cl | 71 | 62 |
| 4 | 4-Methoxybenzaldehyde | 4-OMe | 58 | 55 |
Visualization of the Catalytic Cycle:
Caption: Proposed catalytic cycle for the copper-catalyzed asymmetric Henry reaction.
III. Applications in Drug Development
The enantiomerically enriched β-nitro alcohols obtained from the asymmetric Henry reaction are valuable intermediates in the synthesis of pharmaceuticals. The nitro group can be readily reduced to an amine, and the hydroxyl group can be further functionalized, providing access to chiral amino alcohols, which are key structural motifs in many bioactive molecules, including:
-
β-blockers: (e.g., propranolol, atenolol)
-
Antiviral agents: (e.g., HIV protease inhibitors)
-
Chiral auxiliaries and other catalysts
The use of S-tert-Leucine-derived ligands in the synthesis of these intermediates offers a straightforward and efficient method for controlling stereochemistry, which is a critical aspect of modern drug design and development.
Disclaimer: The provided protocols are intended for research purposes by qualified individuals and should be performed with appropriate safety precautions in a laboratory setting. These methods are based on published literature and may require optimization for specific substrates and conditions.
Application Notes and Protocols for the Scale-Up Synthesis of Dipeptides Utilizing S-tert-Leucine N-methylamide as a Chiral Auxiliary
Audience: Researchers, scientists, and drug development professionals.
Introduction: The stereoselective synthesis of dipeptides is of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. One effective strategy for controlling stereochemistry during peptide coupling is the use of chiral auxiliaries. S-tert-Leucine N-methylamide is an amino alcohol-derived chiral auxiliary that can be employed for the asymmetric synthesis of α-amino acids and subsequently, dipeptides. This document outlines a general protocol for the scale-up synthesis of a dipeptide using a methodology adapted from related asymmetric syntheses involving similar chiral auxiliaries. The process involves the formation of a chiral glycine enolate equivalent, its stereoselective alkylation, and subsequent peptide coupling and auxiliary removal.
Experimental Protocols
Synthesis of the Chiral Auxiliary Adduct (Glycine Equivalent)
This initial step involves attaching the chiral auxiliary, this compound, to a glycine unit.
Methodology:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add bromoacetyl bromide (1.1 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the completion of the reaction.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the bromoacetamide adduct.
-
Dissolve the crude bromoacetamide in a suitable solvent like DMF and add sodium azide (1.5 eq). Heat the mixture to 60-70 °C and stir for 4-6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the azidoacetamide adduct.
-
The azido group is then reduced to the amine. For example, by catalytic hydrogenation using Pd/C in methanol under a hydrogen atmosphere to yield the chiral glycine adduct.
Stereoselective Alkylation
This step introduces the desired side chain for the first amino acid of the dipeptide.
Methodology:
-
The chiral glycine adduct (1.0 eq) is dissolved in a dry aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
A strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (2.2 eq) is added dropwise to form the enolate.
-
After stirring for 30-60 minutes at -78 °C, the desired electrophile (R-X, e.g., benzyl bromide) (1.2 eq) is added.
-
The reaction is stirred at -78 °C for several hours until completion, as monitored by TLC or LC-MS.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is warmed to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the alkylated product.
Peptide Coupling
The newly formed chiral amino acid equivalent is coupled with the second amino acid.
Methodology:
-
The alkylated adduct (1.0 eq) and the N-protected amino acid (e.g., Boc-Alanine) (1.1 eq) are dissolved in a suitable solvent such as DMF.
-
A coupling agent, for example, HATU (1.1 eq) or HBTU/HOBt, is added, followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
The reaction mixture is stirred at room temperature for 4-12 hours.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water, and the product is extracted with ethyl acetate.
-
The organic layer is washed successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude dipeptide product is purified by flash chromatography.
Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the desired dipeptide.
Methodology:
-
The dipeptide adduct is dissolved in a solvent system such as a mixture of THF and water.
-
An acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, is added to facilitate the hydrolysis of the amide bond connecting the auxiliary.
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the lability of the bond.
-
The reaction is monitored for the disappearance of the starting material.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water, and the aqueous layer is washed with an organic solvent (e.g., dichloromethane) to remove the cleaved auxiliary.
-
The aqueous layer containing the dipeptide is then lyophilized to obtain the final product.
Data Presentation
The following table summarizes representative quantitative data for a similar asymmetric dipeptide synthesis. The actual data will vary depending on the specific amino acid side chains and reaction conditions.
| Step | Reactants | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Adduct Formation | This compound, Bromoacetyl bromide | Bromoacetamide Adduct | Dichloromethane | 0 to RT | 3 | 95 | >98 |
| 2. Alkylation | Glycine Adduct, Benzyl bromide, n-BuLi | Alkylated Adduct | THF | -78 | 4 | 85 | >97 |
| 3. Peptide Coupling | Alkylated Adduct, Boc-Alanine, HATU | Dipeptide Adduct | DMF | RT | 8 | 90 | >95 |
| 4. Auxiliary Cleavage | Dipeptide Adduct, TFA | Dipeptide (Phe-Ala) | THF/H₂O | 50 | 12 | 88 | >99 |
Visualization
Experimental Workflow
The overall experimental workflow for the scale-up synthesis of a dipeptide using this compound as a chiral auxiliary is depicted below.
Caption: Workflow for Dipeptide Synthesis.
Logical Relationship of Key Components
The following diagram illustrates the logical relationship between the key components in the stereoselective step.
Caption: Stereoselectivity Logic.
Application Notes and Protocols for S-tert-Leucine N-methylamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of S-tert-Leucine N-methylamide derivatives in two prominent areas of biomedical research: as potential antiviral agents against SARS-CoV-2 and as anticancer therapeutics targeting aminopeptidase N. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.
Application 1: Inhibition of SARS-CoV-2 3CL Protease
Derivatives of this compound are valuable scaffolds in the design of inhibitors targeting the SARS-CoV-2 3CL protease (3CLpro), an enzyme essential for viral replication. By mimicking the natural substrate of 3CLpro, these peptidomimetic inhibitors can covalently bind to the active site of the enzyme, thereby blocking its function and halting the viral life cycle.
Quantitative Data: In Vitro Efficacy of Peptidomimetic 3CLpro Inhibitors
The following table summarizes the in vitro inhibitory and antiviral activities of representative peptidomimetic compounds incorporating an N-Boc-L-tert-leucine moiety.
| Compound ID | 3CLpro IC50 (nM)[1] | Antiviral EC50 (nM)[1] |
| 1a | 18.06 | 313.0 |
| 2b | 22.42 | 170.2 |
Experimental Protocols
1. SARS-CoV-2 3CLpro Inhibition Assay (Fluorogenic)
This protocol details the in vitro assessment of 3CLpro inhibition using a fluorogenic substrate.
-
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
Fluorogenic 3CLpro substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)
-
Assay Buffer: Prepare a DTT-containing buffer as required for the assay.
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In a 96-well plate, add the diluted test compounds to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the diluted 3CLpro enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 30 minutes with gentle agitation to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the 3CLpro substrate solution to all wells.
-
Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 360 nm and an emission wavelength of 460 nm for 1 hour at room temperature.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]
-
2. Cell-Based Antiviral Activity Assay
This protocol describes the evaluation of the antiviral efficacy of test compounds in a cellular context.
-
Materials:
-
Vero E6 cells
-
SARS-CoV-2 viral stock
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
96-well cell culture plates
-
MTT or Crystal Violet for cell viability/cytopathic effect (CPE) assessment
-
Microplate reader
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in infection media (DMEM with 2% FBS).
-
Remove the growth medium from the cells and add the diluted test compounds.
-
Infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI). Include virus-only controls and uninfected cell controls.
-
Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator, until significant CPE is observed in the virus control wells.
-
Assess the antiviral activity by quantifying the inhibition of viral-induced CPE using either an MTT assay (for cell viability) or Crystal Violet staining (to visualize cell monolayers).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent protection for each compound concentration and determine the EC50 value.[3][4]
-
Visualizations
Caption: Inhibition of SARS-CoV-2 3CL Protease by S-tert-Leucine Derivatives.
Application 2: Inhibition of Aminopeptidase N for Cancer Therapy
This compound derivatives, particularly in the form of ureido derivatives, have been investigated as inhibitors of Aminopeptidase N (APN/CD13). APN is a cell-surface metalloprotease that is overexpressed in various cancers and plays a crucial role in tumor angiogenesis, invasion, and metastasis. Inhibition of APN can disrupt these processes, making it a promising target for anticancer drug development.
Quantitative Data: In Vitro Efficacy of Leucine Ureido Derivatives against Aminopeptidase N
The following table presents the in vitro inhibitory activity of a representative leucine ureido derivative against porcine kidney aminopeptidase N.
| Compound ID | APN IC50 (µM) |
| 13v | 0.089 ± 0.007 |
| Bestatin (Control) | 9.4 ± 0.5 |
Experimental Protocols
1. Aminopeptidase N (APN) Enzymatic Assay
This protocol outlines the determination of the inhibitory activity of test compounds against APN.
-
Materials:
-
Porcine kidney aminopeptidase N (APN)
-
L-Leucine-p-nitroanilide (substrate)
-
TRIS-HCl buffer (pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in TRIS-HCl buffer.
-
In a 96-well plate, add the diluted test compounds, APN enzyme solution, and buffer. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the L-Leucine-p-nitroanilide substrate solution.
-
Measure the absorbance at 405 nm kinetically for 30 minutes at 37°C. The absorbance increases as the substrate is hydrolyzed to p-nitroaniline.
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[5]
-
2. HUVEC Tube Formation Assay (Anti-Angiogenesis)
This in vitro assay assesses the anti-angiogenic potential of the test compounds.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Matrigel Basement Membrane Matrix
-
Test compounds
-
96-well plates
-
Inverted microscope with imaging capabilities
-
-
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.
-
Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of the test compound.
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-16 hours.
-
Observe and photograph the formation of capillary-like tube structures using an inverted microscope.
-
Quantify the anti-angiogenic effect by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[1][6]
-
3. Rat Aortic Ring Assay (Ex Vivo Anti-Angiogenesis)
This ex vivo assay provides a more complex model of angiogenesis.
-
Materials:
-
Thoracic aortas from rats
-
Serum-free culture medium
-
Collagen or Matrigel
-
Test compounds
-
24-well plates
-
Dissecting microscope and surgical tools
-
-
Procedure:
-
Aseptically dissect the thoracic aorta from a rat and clean it of surrounding tissue.
-
Cross-section the aorta into 1-2 mm thick rings.
-
Embed the aortic rings in a layer of collagen or Matrigel in a 24-well plate.
-
Add culture medium containing different concentrations of the test compound to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings daily using a microscope.
-
Quantify the angiogenic response by measuring the length and density of the sprouting microvessels.[7][8]
-
4. In Vitro Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of the test compounds to inhibit cancer cell invasion.
-
Materials:
-
Cancer cell line (e.g., HT-1080)
-
Serum-free and serum-containing medium
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel
-
Test compounds
-
24-well plates
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
-
Procedure:
-
Coat the upper surface of the transwell inserts with a thin layer of Matrigel to mimic the extracellular matrix.
-
Harvest cancer cells and resuspend them in serum-free medium containing the test compound at various concentrations.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
Fill the lower chamber with serum-containing medium to act as a chemoattractant.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with Crystal Violet.
-
Count the number of stained cells in several microscopic fields to determine the extent of invasion.
-
Calculate the percent inhibition of invasion for each compound concentration.[9][10]
-
Visualizations
Caption: Inhibition of APN-Mediated Tumor Progression by Leucine Ureido Derivatives.
Caption: Experimental Workflow for HUVEC Tube Formation Assay.
References
- 1. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Rat Aortic Ring Assay | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. corning.com [corning.com]
- 10. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of S-tert-Leucine N-methylamide
Welcome to the Technical Support Center for the synthesis of S-tert-Leucine N-methylamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of peptides containing this compound challenging?
A1: The primary challenge arises from steric hindrance. The bulky tert-butyl group of S-tert-Leucine physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric hindrance can significantly slow down the rate of peptide bond formation, leading to incomplete reactions and the formation of deletion sequences.
Q2: My standard coupling protocol using DCC or DIC is resulting in low yields. What should I do?
A2: Carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often inefficient for coupling sterically hindered amino acids like S-tert-Leucine. It is highly recommended to switch to a more potent class of coupling reagents, such as uronium/aminium salts (e.g., HATU, HBTU, COMU) or phosphonium salts (e.g., PyBOP, PyAOP). These reagents are known to be more effective for difficult couplings.
Q3: What are the most common side reactions observed during the synthesis of this compound containing peptides?
A3: The most common side reactions include:
-
Incomplete coupling: Due to steric hindrance, the coupling reaction may not go to completion, resulting in deletion sequences in the final peptide.
-
Racemization: The chiral integrity of the S-tert-Leucine residue can be compromised, especially with prolonged reaction times or the use of stronger bases. This leads to the formation of the undesired D-diastereomer.
-
Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, may aggregate on the solid support, blocking reactive sites and hindering reagent diffusion.
Q4: How can I minimize racemization during the coupling of S-tert-Leucine?
A4: To minimize racemization, consider the following strategies:
-
Choice of Coupling Reagent: Use coupling reagents known for low racemization, such as those based on OxymaPure (e.g., COMU).
-
Choice of Base: Employ a weaker, non-nucleophilic base like N-Methylmorpholine (NMM) instead of stronger bases such as N,N-Diisopropylethylamine (DIPEA).
-
Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.
-
Pre-activation Time: Keep the pre-activation time of the amino acid to a minimum before adding it to the amine component.
Q5: What is the role of the solvent in the synthesis of this compound?
A5: The solvent plays a crucial role in solvating the growing peptide chain and the reagents. N,N-Dimethylformamide (DMF) is a commonly used solvent due to its good solvating properties for both the resin and the reagents. For sequences prone to aggregation, N-Methylpyrrolidone (NMP) or a mixture of DMF and Dichloromethane (DCM) may offer better results by improving solvation and reducing interchain hydrogen bonding.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution(s) |
| Low Yield of the Desired Peptide | Incomplete Coupling: Steric hindrance of the tert-Leucine residue is preventing efficient peptide bond formation. | 1. Switch to a More Potent Coupling Reagent: Use HATU, HCTU, or COMU, which are known to be highly effective for sterically hindered amino acids. 2. Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid to drive the reaction to completion. 3. Increase Reaction Time: Extend the coupling time to allow for the slower reaction to proceed further. Monitor for potential side reactions like racemization. |
| Peptide Aggregation: The growing peptide chain is aggregating on the solid support, blocking access to the reactive sites. | 1. Change Solvent: Switch from DMF to NMP or use a solvent mixture like DMF/DCM to improve solvation. 2. Incorporate Solubilizing Groups: If synthesizing a longer peptide, consider incorporating pseudoproline dipeptides or other backbone modifications to disrupt secondary structure formation. | |
| Presence of Deletion Sequences in Mass Spectrometry Analysis | Inefficient Coupling: The coupling reaction is not proceeding to completion within the allotted time. | 1. Optimize Coupling Conditions: Increase the equivalents of the amino acid and coupling reagent. 2. Monitor Coupling Completion: Use a qualitative test like the Kaiser test to ensure the reaction has gone to completion before proceeding to the next step. If the test is positive, perform a second coupling. |
| Presence of Diastereomeric Impurities (Racemization) | Base-catalyzed Epimerization: The base used in the reaction is too strong or the reaction time is too long, leading to the loss of stereochemical integrity. | 1. Use a Weaker Base: Substitute DIPEA with NMM. 2. Reduce Reaction Temperature: Perform the coupling at 0 °C or room temperature instead of elevated temperatures. 3. Choose a Racemization-Suppressing Coupling Reagent: COMU is often recommended for minimizing racemization. |
| Difficulty in Purifying the Final Product | Multiple Close-Eluting Impurities: Incomplete coupling and side reactions have led to a complex mixture of products. | 1. Optimize the Synthesis: Address the root causes of low yield and side reactions using the recommendations above. 2. Purification by Crystallization: For solution-phase synthesis, crystallization can be an effective method to purify the final product and in some cases, can even increase the enantiomeric excess of the desired product.[1] |
Data Presentation
Table 1: Comparison of Coupling Reagents for Difficult Peptide Sequences
The following table summarizes the performance of several common coupling reagents in the synthesis of challenging peptide sequences, which can serve as a guide for selecting a reagent for this compound synthesis.
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Key Advantages |
| HATU | Uronium/Aminium Salt | Very High | Low | Highly efficient for hindered couplings and N-methylated amino acids. |
| HBTU | Uronium/Aminium Salt | High | Low | Efficient for most standard and many difficult couplings. |
| COMU | Uronium/Aminium Salt | Very High | Very Low | Safer alternative to HATU/HBTU (non-explosive byproducts), excellent for suppressing racemization. |
| PyBOP | Phosphonium Salt | High | Low | Avoids guanidinylation side reactions. |
| DCC/DIC | Carbodiimide | Moderate | Moderate to High | Inexpensive, but often requires an additive like HOBt or OxymaPure and can be inefficient for hindered couplings. |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of N-formyl-L-leucyl-L-tert-leucine-N-methylamide[2]
This protocol describes the coupling of N-formyl-L-leucine to L-tert-leucine-N-methylamide.
Materials:
-
N-formyl-L-leucine
-
L-tert-leucine-N-methylamide
-
Isobutylchloroformate
-
N-methylmorpholine (NMM)
-
Tetrahydrofuran (THF)
-
Isopropyl acetate
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
Under a nitrogen atmosphere, cool a solution of N-formyl-L-leucine (50 mmol) in THF (125 ml) to -18°C.
-
Add isobutylchloroformate (48 mmol) to the solution.
-
Add N-methylmorpholine (48 mmol) dropwise, ensuring the temperature remains below -15°C. A precipitate will form.
-
After stirring for 15 minutes, add a solution of L-tert-leucine-N-methylamide (45 mmol) in THF (50 ml), maintaining the temperature below -15°C.
-
Continue stirring at -18°C for 1 hour.
-
Warm the reaction mixture to 0°C and add water (100 g).
-
Remove the THF by distillation under vacuum.
-
Add isopropyl acetate (75 ml) and adjust the pH of the reaction mixture to 1.5 with hydrochloric acid.
-
Separate the layers and extract the aqueous phase twice with isopropyl acetate (50 ml and 35 ml).
-
Combine the organic phases and wash with saturated sodium bicarbonate solution (50 ml and 25 ml) and then with water (25 ml).
-
Evaporate the organic phase under vacuum to obtain N-formyl-L-leucyl-L-tert-leucine-N-methylamide. A good yield with high enantiomeric excess (99% e.e.) was reported for this procedure.[2]
Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing S-tert-Leucine
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing a sterically hindered amino acid like S-tert-Leucine using an Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA or NMM)
-
Solvent (e.g., DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-S-tert-Leucine (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate the mixture for 1-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the completion of the coupling. If the test is positive (blue beads), indicating free amines, repeat the coupling step.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, wash the resin, remove the N-terminal Fmoc group, and then treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase HPLC.
Mandatory Visualization
Caption: Workflow for improving the yield of this compound synthesis.
References
Optimizing reaction conditions for S-tert-Leucine N-methylamide coupling.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling of S-tert-Leucine N-methylamide. Due to the significant steric hindrance posed by the tert-butyl group, this reaction often requires carefully selected reagents and optimized conditions to achieve high yields and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so challenging?
A1: The primary challenge arises from the steric hindrance of the bulky tert-butyl group on the S-tert-Leucine and the N-methyl group on the amide. This bulkiness can impede the approach of the activated carboxylic acid to the amine, slowing down the reaction rate and often requiring more potent coupling reagents and optimized conditions to achieve satisfactory yields.[1][2]
Q2: Which coupling reagents are most effective for this type of sterically hindered coupling?
A2: High-activity uronium or phosphonium salt-based reagents are generally the first choice. Reagents like HATU, HBTU, HCTU, PyAOP, and PyBOP are highly recommended.[1][3] COMU, a third-generation uronium reagent, is also an excellent option due to its high reactivity and solubility.[1] For particularly difficult couplings, phosphonium reagents like PyBroP can be very effective.[1][4]
Q3: Are carbodiimide reagents like DCC or DIC suitable for this coupling?
A3: Carbodiimide reagents such as DCC and DIC, even with additives like HOBt, are generally not recommended for sterically hindered couplings involving N-methylated amino acids.[1] Their reactivity is often insufficient to overcome the steric barrier, leading to low yields and slow reaction times.[1]
Q4: What is epimerization and how can I minimize it during the coupling of S-tert-Leucine?
A4: Epimerization is a side reaction where the chiral center of the amino acid inverts, leading to the formation of the D-isomer, which can be difficult to separate from the desired product.[5] To minimize epimerization:
-
Use a coupling reagent known for low racemization, such as DEPBT or by adding HOBt or an equivalent additive when using uronium/phosphonium reagents.[1][3]
-
Maintain a low reaction temperature, for example, by starting the reaction at 0°C before allowing it to warm to room temperature.[1]
-
Avoid excess base and prolonged reaction times where possible. The choice of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) is common.
Q5: What are the most common solvents and bases used for this reaction?
A5: The most common solvents are polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) for solid-phase synthesis, and Dichloromethane (DCM) or Tetrahydrofuran (THF) for solution-phase synthesis.[1][6][7] The most frequently used base is N,N-Diisopropylethylamine (DIEA) due to its non-nucleophilic nature and strong basicity.[1] N-methylmorpholine (NMM) can also be used.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficiently reactive coupling reagent. 2. Incomplete activation of the carboxylic acid. 3. Steric hindrance preventing coupling. 4. Poor quality of reagents or solvents. | 1. Switch to a more potent coupling reagent (e.g., HATU, PyAOP, COMU).[1] 2. Allow for a pre-activation step of 1-2 minutes after adding the coupling reagent and base before adding the amine.[1] 3. Increase reaction time or temperature (monitor for epimerization). 4. Use fresh, anhydrous solvents and high-purity reagents. |
| High Levels of Epimerization | 1. Reaction temperature is too high. 2. Excessive amount of base used. 3. Prolonged reaction time. 4. The chosen coupling reagent is prone to causing racemization. | 1. Perform the initial stages of the reaction at 0°C.[1] 2. Use the minimum necessary amount of base (typically 2-4 equivalents). 3. Monitor the reaction closely and work it up as soon as it is complete. 4. Consider using a reagent known for low epimerization, such as DEPBT.[1] |
| Incomplete Reaction (Starting material remains) | 1. Reaction time is too short for the sterically hindered coupling. 2. Insufficient equivalents of coupling reagent or amino acid. | 1. Extend the reaction time (e.g., from 1-4 hours up to 12 hours) and monitor by TLC or LC-MS. 2. Use a larger excess of the protected amino acid (e.g., 4 equivalents) and coupling reagent (e.g., 3.9 equivalents) in solid-phase synthesis.[1] |
| Formation of Side Products | 1. Side reactions due to the coupling reagent (e.g., guanylation with excess HBTU/HATU).[4] 2. Reaction with moisture. | 1. Avoid using a large excess of the coupling reagent.[4] 2. Ensure all glassware is dry and use anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[8] |
Data Presentation
Comparison of Common Coupling Reagents for Sterically Hindered Couplings
| Coupling Reagent | Typical Reaction Time | Reported Efficiency/Yield | Degree of Racemization | Notes |
| HATU/HBTU | 1 - 4 hours | High | Low | Often the first choice for difficult couplings. HCTU is a more cost-effective alternative.[1] |
| PyAOP/PyBOP | 1 - 3 hours | High | Low | PyAOP is particularly effective for coupling N-methyl amino acids.[1][3] |
| PyBroP | 1 - 2 hours | High | Low | A highly efficient phosphonium salt reagent, especially for sterically demanding couplings.[1][4] |
| COMU | 1 - 3 hours | High | Low | A third-generation uronium reagent with excellent solubility and a good safety profile.[1] |
| DEPBT | 1 - 2 hours | Moderate to High | Very Low | Recommended when minimizing racemization is the primary concern.[1] |
| DIC/HOBt | 4 - 12 hours | Low to Moderate | Moderate | Generally not recommended for sterically hindered N-methylated amino acids.[1][4] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling (Solid-Phase)
-
Resin Preparation : Swell the resin (containing the free amine) in DMF or NMP for at least 30 minutes.
-
Deprotection : If necessary, remove the N-terminal protecting group (e.g., Fmoc) using standard procedures (e.g., 20% piperidine in DMF).
-
Washing : Thoroughly wash the resin with DMF to remove residual deprotection reagents.
-
Activation Mixture Preparation : In a separate vessel, dissolve Boc-S-tert-Leucine (4 equivalents) and HATU (3.9 equivalents) in DMF or NMP.
-
Activation : Add DIEA (8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes at room temperature.[1]
-
Coupling Reaction : Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring : Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).
-
Post-Coupling Wash : Once the reaction is complete, filter the resin and wash it thoroughly with DMF, DCM, and Methanol.
Protocol 2: COMU-Mediated Coupling (Solution-Phase)
-
Reactant Preparation : In a round-bottom flask under an inert atmosphere, dissolve Boc-S-tert-Leucine (1.0 equivalent) and COMU (1.05 equivalents) in anhydrous DMF.
-
Base Addition and Pre-activation : Add DIEA (2.0 equivalents) to the solution and stir for 1-2 minutes for pre-activation.[1]
-
Coupling : Add the this compound salt (e.g., hydrochloride salt, 1.1 equivalents) to the reaction mixture.
-
Reaction : Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up : Dilute the reaction mixture with Ethyl acetate (EtOAc). Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to obtain the crude product, which can be further purified by chromatography if necessary.
Visualizations
General Peptide Coupling Workflow
Caption: General workflow for peptide synthesis of sterically hindered amino acids.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in S-tert-Leucine coupling.
Simplified Mechanism of Activation and Coupling
Caption: Simplified mechanism of activation and coupling in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Epimerisation in Peptide Synthesis [mdpi.com]
- 6. WO2001030807A1 - Process for the preparation of a dipeptide and intermediate product in such a process - Google Patents [patents.google.com]
- 7. CA2389024A1 - Process for the preparation of a dipeptide and intermediate product in such a process - Google Patents [patents.google.com]
- 8. jpt.com [jpt.com]
Technical Support Center: Troubleshooting Peptide Synthesis with S-tert-Leucine N-methylamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the challenges associated with the synthesis of peptides containing sterically hindered residues like S-tert-Leucine, particularly when C-terminally modified as an N-methylamide. The combination of the bulky tert-butyl group and the N-methylated amide bond presents significant synthetic hurdles that can lead to low coupling yields and product impurities. This guide provides detailed troubleshooting strategies and answers to frequently asked questions to help you optimize your synthesis protocols.
Troubleshooting Guide: Low Yield and Incomplete Reactions
Question 1: My peptide synthesis yield is extremely low after incorporating S-tert-Leucine. Mass spectrometry analysis shows a significant amount of deletion sequence where the tert-Leucine should be. What is the primary cause and how can I fix it?
Answer:
The primary cause of low coupling efficiency when incorporating S-tert-Leucine is the severe steric hindrance from its bulky tert-butyl side chain.[1] This bulkiness impedes the approach of the activated amino acid to the N-terminus of the growing peptide chain, slowing down the kinetics of peptide bond formation.[2][3] When this residue is also an N-methylamide, the challenge is compounded, especially in subsequent coupling steps onto an N-methylated amine.
To overcome this, a multi-faceted approach involving more potent reagents and optimized reaction conditions is necessary.
Recommended Solutions:
-
Optimize Coupling Reagents: Standard coupling reagents like DCC or DIC are often insufficient for such sterically demanding couplings.[4] Switching to more powerful uronium/aminium or phosphonium salt-based reagents is critical.[2][5] Reagents like HATU, HCTU, and COMU are highly recommended for their high reactivity and ability to overcome steric barriers.[4][5] Phosphonium salts such as PyAOP and PyBOP are also excellent alternatives.[2][4]
-
Employ a "Double Coupling" Strategy: To drive the reaction to completion, perform the coupling step twice. After the first coupling reaction, wash the resin and then re-introduce a fresh solution of the activated S-tert-Leucine and coupling reagents.[4][5]
-
Increase Reagent Stoichiometry: Use a larger excess of the Fmoc-S-tert-Leucine and coupling reagent relative to the resin's loading capacity. For difficult couplings, using 3 to 5 equivalents is often recommended.[4][5]
-
Elevate Reaction Temperature (Microwave Synthesis): Microwave-assisted peptide synthesis is highly effective for overcoming the activation energy barrier of difficult couplings.[4][5] The microwave energy can accelerate the reaction and help disrupt any on-resin peptide aggregation, leading to significantly improved yields.[4][6]
-
Change the Primary Solvent: If peptide aggregation is suspected, especially in hydrophobic sequences, switching the primary solvent from N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) can be beneficial.[4][7] NMP has superior solvating properties that can help break up secondary structures and improve reagent access to the reaction site.[4]
Frequently Asked Questions (FAQs)
Q1: The standard Kaiser test is giving ambiguous results after the coupling step with an N-methylated residue. How can I reliably monitor reaction completion?
A1: The Kaiser (ninhydrin) test is unreliable for monitoring reactions involving secondary amines, such as the N-terminus of an N-methylated amino acid, as it often yields a false negative (e.g., a faint color or no color change). The bromophenol blue (BPB) test is a reliable alternative for detecting unreacted free amines in these cases.[5] A blue or green color after the test indicates an incomplete reaction, while a yellow/orange color signifies completion.
Q2: I've managed to improve the coupling yield, but now I'm observing diastereomeric impurities. What causes this racemization and how can it be minimized?
A2: Racemization (or epimerization) at the chiral center of the activated amino acid is a known side reaction, especially when using highly potent coupling reagents or extended pre-activation times.[5] The strong activation required for hindered amino acids increases this risk. To minimize it, keep the pre-activation time of the amino acid with the coupling reagent and base (e.g., DIPEA) to a minimum before adding it to the resin.[5] Alternatively, consider using a coupling reagent known for low racemization, such as DEPBT or COMU.[5]
Q3: Is it more difficult to couple an amino acid onto an N-methylated residue or to couple the N-methylated amino acid itself?
A3: Both steps are challenging, but coupling an amino acid onto a resin-bound N-methylated residue is often the more difficult step.[3][5] The N-methyl group on the terminal amine of the growing peptide chain adds steric bulk that hinders the approach of the incoming activated amino acid. This requires the most aggressive coupling strategies.
Q4: Can solvent choice alone significantly impact the yield for a difficult sequence containing tert-Leucine?
A4: Yes, solvent choice can have a major impact, particularly for sequences prone to aggregation. Hydrophobic residues like tert-Leucine can contribute to the formation of secondary structures on the solid support, which physically blocks reactive sites.[7] While DMF is common, NMP is a stronger solvent for disrupting these aggregates.[4] In some cases, adding chaotropic salts like LiCl to the coupling mixture can also help.[4]
Data Summary
The selection of an appropriate coupling reagent is paramount for synthesizing peptides with sterically hindered residues. The table below summarizes recommended reagents for overcoming these challenges.
| Coupling Reagent | Reagent Class | Key Advantages & Recommendations for Hindered Couplings | Citations |
| HATU | Aminium Salt | High coupling efficiency. Reacts faster with less epimerization compared to HBTU. Considered a gold standard for difficult sequences. | [2][5] |
| HCTU | Aminium Salt | Similar to HATU but often more effective and cost-efficient for hindered couplings. | [5][8] |
| COMU | Uronium Salt | A third-generation uronium reagent with very high efficiency and low racemization risk. Excellent for sterically demanding couplings. | [5][8] |
| PyAOP / PyBOP | Phosphonium Salt | Offer high coupling efficiency with a low risk of racemization. Very effective for hindered amino acids. | [2][4] |
| DEPBT | --- | Known to minimize epimerization, making it a good choice when racemization is a significant concern. | [5] |
Experimental Protocols
Protocol 1: Double Coupling for Sterically Hindered Residues
This protocol outlines a procedure for incorporating a sterically hindered amino acid, such as Fmoc-S-tert-Leucine-OH, onto a solid-phase support.
-
Initial Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amine of the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
First Coupling:
-
Prepare the coupling solution: In a separate vessel, pre-activate 4 equivalents of Fmoc-S-tert-Leucine-OH with 4 equivalents of HATU and 8 equivalents of DIPEA in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Intermediate Wash: Drain the reaction solution and wash the resin with DMF (3-5 times).
-
Second Coupling (Re-coupling):
-
Prepare a fresh coupling solution as described in step 4.
-
Add the new solution to the same resin.
-
Agitate the reaction vessel for another 1-2 hours at room temperature.
-
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (5 times) and then DCM (3 times) to prepare for the next synthesis step or final cleavage.
-
Monitoring (Optional but Recommended): Perform a bromophenol blue test to confirm the absence of free amines. If the test is positive (blue/green), a third coupling may be considered.[5]
Protocol 2: Microwave-Assisted Coupling
This protocol is an alternative to the double coupling method, utilizing microwave energy to enhance reaction efficiency.
-
Resin Preparation & Deprotection: Follow steps 1-3 from the Double Coupling protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve 4 equivalents of Fmoc-S-tert-Leucine-OH, 4 equivalents of HATU, and 8 equivalents of DIPEA in a suitable volume of DMF.
-
Microwave Coupling:
-
Add the prepared coupling solution to the deprotected resin in a microwave-safe reaction vessel.
-
Place the vessel in a peptide synthesis microwave reactor.
-
Perform the coupling reaction at an elevated temperature (e.g., 50-75°C) for a duration of 5-15 minutes. The exact parameters may need optimization based on the specific peptide sequence and microwave system.[4][5]
-
-
Post-Coupling Wash: Following the microwave program, wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Confirmation: Perform a bromophenol blue test to check for reaction completion.[5] If incomplete, a second microwave coupling can be performed.
Visualizations
Caption: Troubleshooting decision tree for low-yield peptide synthesis.
Caption: Steric hindrance from tert-Leucine blocking peptide bond formation.
Caption: Experimental workflow for the double coupling strategy.
References
- 1. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of S-tert-Leucine N-methylamide and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of S-tert-Leucine N-methylamide and its derivatives.
Troubleshooting Guides
This section addresses common challenges encountered during the purification of this compound and its derivatives.
Question: I am observing poor enantiomeric separation of my this compound derivative during chiral chromatography. What are the potential causes and solutions?
Answer:
Poor enantiomeric separation is a frequent challenge. Several factors in your chromatographic method could be the cause. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The choice of CSP is critical for resolving enantiomers. Polysaccharide-based CSPs are often effective for chiral amides.[1] If you are not achieving baseline separation, consider screening different CSPs such as Chiralcel OD-H or Chiralpak IC, as they have shown good results for similar compounds.[1] |
| Suboptimal Mobile Phase Composition | The mobile phase, including organic modifiers and additives, significantly impacts enantiomeric resolution.[1] Systematically vary the organic modifier (e.g., methanol, ethanol, isopropanol) and its concentration. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution. |
| Incorrect Flow Rate or Temperature | Lowering the flow rate can sometimes improve resolution by allowing for better equilibration between the mobile and stationary phases. Temperature also plays a role; optimizing the column temperature can enhance separation.[1] |
| Sample Overload | Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of your sample. |
A general workflow for troubleshooting poor enantiomeric separation is outlined below:
Caption: Troubleshooting workflow for poor enantiomeric separation.
Question: My final product after crystallization of this compound has low purity and yield. How can I improve this?
Answer:
Crystallization is a powerful purification technique, but its success depends on several factors. Low purity and yield can often be rectified by optimizing the crystallization conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The choice of solvent is crucial. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Consider performing a solvent screen with various solvents of different polarities (e.g., isopropyl acetate, methanol, ethanol, water, or mixtures thereof).[2][3] |
| Racemization During Synthesis or Work-up | Racemization can occur during peptide coupling, leading to diastereomeric impurities that may co-crystallize.[2][3] Surprisingly, crystallization itself can sometimes be used to increase the enantiomeric excess of the desired product.[2][3] If racemization is suspected, consider analyzing the enantiomeric purity of your crude material. |
| Presence of Persistent Impurities | Some impurities may have similar solubility profiles to your product. In such cases, a preliminary purification step, such as an acid-base extraction, might be necessary before crystallization.[2][3] |
| Cooling Rate is Too Fast | Rapid cooling can lead to the trapping of impurities within the crystal lattice and the formation of small crystals, which are harder to filter and wash. A slower, controlled cooling process is generally preferred. |
The following diagram illustrates a general workflow for optimizing a crystallization process:
Caption: Workflow for optimizing crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its derivatives?
A1: The most common purification techniques are:
-
Crystallization: This is often used to purify the final product and can sometimes enhance the enantiomeric excess.[2][3]
-
Chromatography: Techniques like supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC) with chiral stationary phases are essential for separating enantiomers and other closely related impurities.[1]
-
Extraction: Liquid-liquid extraction is a standard work-up procedure to remove many impurities after synthesis.[2][3]
Q2: What analytical techniques are used to assess the purity of this compound?
A2: Purity is typically assessed using:
-
Chiral HPLC or SFC: To determine the enantiomeric excess (e.e.) and diastereomeric excess (d.e.).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Q3: Can I use normal-phase chromatography for the purification of these chiral amides?
A3: While possible, chiral chromatography, often performed under normal-phase, reversed-phase, or supercritical fluid conditions, is generally the more effective method for resolving enantiomers of chiral amides.[4][5] The choice between these modes will depend on the specific derivative and the available chiral stationary phases.
Experimental Protocols
Protocol 1: General Procedure for Chiral SFC Method Development
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as Chiralpak IC or Chiralcel OD-H.[1]
-
Mobile Phase Screening:
-
Use carbon dioxide as the primary mobile phase.
-
Screen different alcohol modifiers (e.g., methanol, ethanol, isopropanol) at varying concentrations (e.g., 5-40%).
-
If necessary, add a small amount of an additive (e.g., 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds) to both the modifier and the sample solvent.
-
-
Temperature and Back Pressure Optimization:
-
Set the back pressure to a constant value (e.g., 150 bar).
-
Evaluate the effect of column temperature on the separation, typically in the range of 25-40°C.[1]
-
-
Flow Rate Adjustment: Optimize the flow rate to achieve the best balance between resolution and analysis time.
-
Sample Preparation: Dissolve the sample in the mobile phase modifier or a compatible solvent.
Protocol 2: General Crystallization Procedure
-
Solvent Selection: In a small vial, dissolve a small amount of the crude product in a minimal amount of a heated solvent (e.g., isopropyl acetate).
-
Dissolution: Heat the solution gently with stirring until all the solid dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the vial with a glass rod or placing the solution in a refrigerator.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
This technical support center provides a starting point for addressing the purification challenges of this compound and its derivatives. For more specific issues, further investigation and optimization based on the principles outlined here will be necessary.
References
- 1. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CA2389024A1 - Process for the preparation of a dipeptide and intermediate product in such a process - Google Patents [patents.google.com]
- 3. WO2001030807A1 - Process for the preparation of a dipeptide and intermediate product in such a process - Google Patents [patents.google.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
Side reactions to consider when using S-tert-Leucine N-methylamide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using S-tert-Leucine N-methylamide in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency when using this compound in my peptide synthesis?
A1: Low coupling efficiency is a common issue when working with this compound due to the significant steric hindrance caused by the tert-butyl group. This bulkiness impedes the approach of the activated carboxylic acid to the primary amine of the growing peptide chain (or vice versa).
Troubleshooting Strategies:
-
Optimize Coupling Reagents: Standard coupling reagents may be insufficient. It is advisable to use more potent activating agents.
-
Double Coupling: Performing the coupling reaction twice can help drive the reaction towards completion.
-
Increase Temperature: Cautiously increasing the reaction temperature may improve coupling efficiency; however, this should be monitored closely to avoid epimerization.
-
Microwave-Assisted Synthesis: Utilizing microwave energy can significantly enhance the rate and efficiency of sterically hindered couplings.
Q2: I am concerned about epimerization at the stereocenter of this compound during coupling. How can I minimize this side reaction?
A2: Epimerization, or racemization, is a significant risk with sterically hindered amino acid derivatives like this compound, particularly during the activation step in the presence of a base.[1][2]
Methods to Minimize Epimerization:
-
Use of Additives: Incorporating additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimide coupling reagents can suppress racemization.[3]
-
Choice of Base: The choice and amount of base are critical. For high-risk couplings, using a weaker base like sym-collidine instead of more common bases like N,N-diisopropylethylamine (DIPEA) is recommended.[3]
-
Low Temperature: Performing the coupling reaction at a lower temperature can help to reduce the rate of epimerization.[1]
-
Purification: In some cases where racemization has occurred during the coupling process, purification of the resulting dipeptide by crystallization has been shown to surprisingly increase the enantiomeric excess of the desired product.[4][5]
Q3: Can the N-methylamide group itself participate in side reactions?
A3: The N-methylamide group is generally stable under standard peptide synthesis conditions. However, there are a few considerations:
-
Cis/Trans Isomerism: The N-methylated amide bond can exist as both cis and trans isomers. This can lead to peak broadening or duplication in analytical techniques like HPLC and NMR, complicating purification and characterization.[6]
-
Hydrolysis: Under harsh acidic or basic conditions, the N-methylamide bond can be hydrolyzed to the corresponding carboxylic acid and methylamine.[7][8][9][10] Amides are generally resistant to hydrolysis, so this typically requires prolonged heating with strong acids or bases.[8]
Q4: My peptide containing a tert-leucine residue is aggregating. What can I do?
A4: Peptides with a high content of hydrophobic residues, such as tert-leucine, are prone to aggregation, which can lead to incomplete reactions and purification difficulties.[11]
Strategies to Overcome Aggregation:
-
Solvent Choice: Switching to more polar aprotic solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can help to disrupt intermolecular hydrogen bonding.[11]
-
Chaotropic Salts: The addition of chaotropic salts (e.g., LiCl, NaClO4) can interfere with the hydrophobic interactions that lead to aggregation.[11]
-
Sonication: Applying ultrasonic energy can help to break up aggregates and improve the accessibility of reagents to the reaction sites.[11]
Troubleshooting Guide: Quantitative Data Summary
The following table summarizes a qualitative comparison of different coupling reagents for sterically hindered amino acids like this compound. The actual yields can vary significantly based on the specific reaction conditions and substrates.
| Coupling Reagent | Relative Efficiency for Hindered Coupling | Risk of Epimerization | Notes |
| HBTU/HCTU | Moderate to High | Moderate | Commonly used, but may require longer reaction times or double coupling. |
| HATU/HCTU | High | Low to Moderate | Generally more effective than HBTU for hindered couplings.[6] |
| PyAOP/PyBOP | High | Low to Moderate | Phosphonium-based reagents that are often very effective for difficult couplings.[6] |
| DCC/DIC | Low to Moderate | Moderate to High | Carbodiimide-based reagents; often require an additive like HOBt or HOAt to suppress racemization.[3] |
Key Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a general procedure for coupling this compound to a resin-bound amino acid using HATU.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-protected amino acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminal amine.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (3 times).
-
Coupling: a. In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. b. Pre-activate the mixture for 5-10 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended, or a second coupling can be performed.
-
Washing: Wash the resin as described in step 3.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Final Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
Protocol 2: Analysis of Epimerization by Chiral HPLC
This protocol can be used to determine the enantiomeric purity of a dipeptide containing this compound.
Materials:
-
Crude dipeptide product
-
Chiral HPLC column (e.g., Chiralpak IA, IB, or IC)
-
HPLC grade hexanes and isopropanol
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude dipeptide in the mobile phase.
-
HPLC Analysis: a. Equilibrate the chiral column with the mobile phase (e.g., 90:10 hexanes:isopropanol). b. Inject the sample. c. Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
Data Analysis: a. The two enantiomers (L-D and L-L) should resolve into two separate peaks. b. Integrate the peak areas to determine the ratio of the desired diastereomer to the epimerized product. c. The percentage of epimerization can be calculated as: (Area of epimerized peak / (Area of desired peak + Area of epimerized peak)) * 100.
Visualizations
Caption: Troubleshooting workflow for low coupling yield.
Caption: Epimerization pathway during peptide coupling.
Caption: Amide bond hydrolysis under acidic and basic conditions.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. mdpi.com [mdpi.com]
- 3. bachem.com [bachem.com]
- 4. WO2001030807A1 - Process for the preparation of a dipeptide and intermediate product in such a process - Google Patents [patents.google.com]
- 5. CA2389024A1 - Process for the preparation of a dipeptide and intermediate product in such a process - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. peptide.com [peptide.com]
How to resolve solubility issues with S-tert-Leucine N-methylamide in reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with S-tert-Leucine N-methylamide in chemical reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a white to yellow solid.[1] Its bulky tert-butyl group and the N-methylamide functionality influence its solubility profile. While it is an amino acid derivative, the presence of non-polar hydrocarbon components generally leads to lower water solubility compared to simpler amino acids.[2] It exhibits good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[1]
Q2: In which organic solvents is this compound known to be soluble?
Based on available data and reported reaction conditions, this compound has been successfully used in reactions involving the following solvents, suggesting at least moderate solubility:
-
High Solubility:
-
Dimethyl Sulfoxide (DMSO): ≥ 200 mg/mL[1]
-
-
Operational Solubility (Qualitative):
Q3: Are there any specific handling recommendations for dissolving this compound?
Yes. When using DMSO, it is crucial to use a newly opened or anhydrous grade. Hygroscopic DMSO (DMSO that has absorbed moisture) can significantly and negatively impact the solubility of the product.[1] For reactions, it is advisable to ensure all solvents are dry, as water can sometimes decrease the solubility of organic compounds with significant non-polar character.
Troubleshooting Guide: Resolving Solubility Issues
Problem 1: this compound is not dissolving sufficiently in my chosen reaction solvent.
This is a common challenge, especially when moving to less polar or protic solvents. The following steps can be taken to address this issue.
Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mt.com [mt.com]
- 3. WO2001030807A1 - Process for the preparation of a dipeptide and intermediate product in such a process - Google Patents [patents.google.com]
- 4. CA2389024A1 - Process for the preparation of a dipeptide and intermediate product in such a process - Google Patents [patents.google.com]
- 5. US6476231B2 - Process for the preparation of N-carboxy-t-leucine anhydride - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalytic Efficiency with S-tert-Leucine N-methylamide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using S-tert-Leucine N-methylamide as a chiral ligand in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalysis?
This compound functions as a chiral ligand in asymmetric catalysis. When combined with a metal precursor, it forms a chiral catalyst complex that can induce stereoselectivity in a reaction, leading to the preferential formation of one enantiomer or diastereomer.
Q2: How should I prepare the catalyst complex using this compound?
The optimal method for preparing the catalyst complex can be reaction-dependent. A general procedure involves the in situ formation of the complex by stirring this compound with the appropriate metal salt (e.g., a copper or iridium precursor) in a suitable anhydrous solvent under an inert atmosphere before adding the reactants. The specific metal-to-ligand ratio is a critical parameter to optimize.
Q3: What are some common applications of this compound in catalysis?
This ligand is frequently employed in various asymmetric transformations, including:
-
Copper-catalyzed asymmetric conjugate additions of organometallic reagents to enones.
-
Iridium-catalyzed asymmetric hydrogenations of olefins.
-
Asymmetric aldol and Mannich reactions.
Q4: How does the purity of this compound affect the reaction outcome?
The purity of the ligand is paramount. Impurities can coordinate to the metal center, leading to the formation of less selective or inactive catalytic species. This can significantly decrease enantioselectivity (ee%) and chemical yield. Always use a highly purified ligand and store it under anhydrous and inert conditions to prevent degradation.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of catalytic reactions involving this compound.
Issue 1: Low Enantioselectivity (ee%)
Low enantioselectivity is a frequent challenge in asymmetric catalysis. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Incorrect Metal-to-Ligand Ratio | Titrate the metal-to-ligand ratio. Common starting points are 1:1, 1:1.1, or 1:1.2. An excess of the ligand is often beneficial. |
| Suboptimal Solvent | Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, Toluene, CH2Cl2, Et2O). |
| Incorrect Reaction Temperature | Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C) often increases enantioselectivity. |
| Presence of Water or Oxygen | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). |
| Ligand Degradation | Verify the purity of the this compound. If necessary, repurify the ligand. |
Issue 2: Low Chemical Yield
A low yield of the desired product can be attributed to several factors.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the active catalyst is properly formed. Check the quality of the metal precursor and the ligand. |
| Low Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Insufficient Reaction Time | Monitor the reaction progress over time using techniques like TLC, GC, or LC-MS to determine the optimal reaction duration. |
| Suboptimal Temperature | While lower temperatures can improve selectivity, they may also decrease the reaction rate. A temperature screen is recommended to find a balance. |
| Substrate Compatibility Issues | The substrate may not be suitable for the catalytic system. Consider modifying the substrate or exploring a different catalytic system. |
Experimental Protocols
General Protocol for a Copper-Catalyzed Asymmetric Conjugate Addition
This protocol provides a starting point for the asymmetric conjugate addition of a Grignard reagent to an α,β-unsaturated ketone.
-
Catalyst Preparation:
-
To an oven-dried Schlenk flask under an argon atmosphere, add CuBr·SMe2 (5 mol%).
-
Add a solution of this compound (6 mol%) in anhydrous THF (1.0 M).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reaction Execution:
-
Cool the flask containing the catalyst solution to -78 °C.
-
Add the α,β-unsaturated ketone (1.0 equiv) as a solution in anhydrous THF.
-
Slowly add the Grignard reagent (1.2 equiv) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing catalytic reactions with this compound.
Common pitfalls in the handling and storage of S-tert-Leucine N-methylamide.
Welcome to the technical support center for S-tert-Leucine N-methylamide. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and utilization of this compound, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For long-term stability, solid this compound should be stored at 4°C and protected from light.[1] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), have different storage requirements. For short-term storage (up to one month), solutions can be kept at -20°C, while for long-term storage (up to six months), it is recommended to store them at -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
2. What are the primary degradation pathways for this compound?
The most common degradation pathway for this compound is the hydrolysis of the N-methylamide bond. This reaction is catalyzed by both acidic and basic conditions and will yield S-tert-Leucine and methylamine as degradation products. The bulky tert-butyl group can influence the rate of hydrolysis compared to less sterically hindered amides. Exposure to high temperatures and strong oxidizing agents may also lead to degradation.
3. I am seeing an unexpected loss of my compound in solution. What could be the cause?
Unexpected loss of this compound in solution is often due to hydrolytic instability, especially if the solvent is not anhydrous or if the solution is exposed to acidic or basic conditions. Even seemingly neutral solutions can have a pH that promotes slow hydrolysis over time. Ensure your solvents are of high purity and consider buffering your solution if compatible with your experimental setup. When preparing stock solutions in DMSO, it is crucial to use a fresh, unopened bottle, as DMSO is hygroscopic and absorbed water can contribute to hydrolysis.[1]
4. I am having trouble with a peptide coupling reaction involving this compound. What are some common issues?
The tert-butyl group of this compound introduces significant steric hindrance, which can make peptide bond formation challenging.[2] Common issues include incomplete coupling, slow reaction rates, and potential side reactions. To overcome these challenges, consider the following:
-
Choice of Coupling Reagent: Utilize coupling reagents known to be effective for sterically hindered amino acids, such as HATU, HCTU, or COMU.
-
Reaction Conditions: Increasing the reaction temperature and extending the reaction time can help drive the coupling to completion.
-
Solvent: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for difficult couplings due to its superior solvating properties for both the amino acid and the growing peptide chain.[3]
5. How can I assess the purity of my this compound sample?
The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup. The primary impurity to monitor for is the hydrolysis product, S-tert-Leucine. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of the main peak and any impurities present.
Troubleshooting Guides
Problem: Inconsistent Results in Biological Assays
| Symptom | Potential Cause | Troubleshooting Steps |
| Decreased potency or activity over time. | Degradation of the compound in stock solution or assay buffer. | 1. Prepare fresh stock solutions from solid material.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Verify the pH of your assay buffer; avoid strongly acidic or basic conditions.4. Perform a stability study of the compound in your assay buffer by incubating it for the duration of the experiment and analyzing for degradation via HPLC. |
| High variability between replicate experiments. | Incomplete dissolution or precipitation of the compound. | 1. Ensure complete dissolution of the solid in the initial solvent (e.g., DMSO). Gentle warming or sonication may be necessary.2. When diluting into aqueous buffers, add the stock solution to the buffer with vigorous mixing to avoid precipitation.3. Visually inspect solutions for any signs of precipitation before use. |
Problem: Issues During Chemical Synthesis
| Symptom | Potential Cause | Troubleshooting Steps |
| Low yield in a reaction where this compound is a starting material. | Incomplete reaction due to steric hindrance or reagent incompatibility. | 1. If it is a peptide coupling reaction, refer to the FAQ on this topic for optimizing coupling agents and conditions.2. Ensure all reagents are anhydrous, as water can interfere with many organic reactions.3. Consider a different synthetic route that may be less sensitive to steric hindrance. |
| Appearance of an unexpected side product in the reaction mixture. | A side reaction involving the amine or amide functional groups. | 1. Protect the primary amine if it is not the intended reactive site.2. Avoid reaction conditions with strong acids, bases, or high temperatures that could promote amide hydrolysis or other side reactions.3. Analyze the side product by LC-MS to identify its structure and deduce the side reaction pathway. |
Data Summary
Storage Recommendations
| Form | Temperature | Duration | Additional Notes |
| Solid | 4°C | Long-term | Protect from light.[1] |
| Solution in DMSO | -20°C | Up to 1 month | Protect from light. Aliquot to avoid freeze-thaw cycles.[1] |
| Solution in DMSO | -80°C | Up to 6 months | Protect from light. Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol: Preparation of a Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Equilibrate the container of solid this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the solid into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the solution until the solid is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Visualizations
Caption: A general workflow for handling and using this compound in a typical experiment.
References
High-throughput screening methods for optimizing S-tert-Leucine N-methylamide reactions.
Technical Support Center: Optimizing S-tert-Leucine N-methylamide Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the high-throughput screening (HTS) and optimization of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is High-Throughput Screening (HTS) and why is it beneficial for optimizing this compound reactions?
A1: High-Throughput Screening (HTS), also known as High-Throughput Experimentation (HTE), is a method that utilizes automation and miniaturized parallel reactions to rapidly test a large number of experimental conditions simultaneously.[1][2] For this compound synthesis, which can be a complex catalytic reaction, HTS allows for the systematic exploration of numerous variables such as catalysts, ligands, bases, solvents, and temperatures in a short amount of time.[3][4] This accelerates the discovery of optimal reaction conditions, improves yields, minimizes impurities, and reduces the overall timeline and material consumption in the drug discovery process.[5][6][7]
Q2: What are the critical parameters to screen for optimizing the synthesis of this compound?
A2: The critical parameters for optimizing amide bond formation typically fall into several categories. For a reaction like the synthesis of this compound, a comprehensive screen should investigate:
-
Coupling Reagents/Catalysts: A wide variety of condensing agents (e.g., HATU, HBTU, EDC) or catalysts (e.g., boronic acid-based, transition metals) can be used for amide bond formation.[8][]
-
Bases: The choice of an organic or inorganic base is crucial, especially when using amine salts or to prevent side reactions like epimerization.[][10]
-
Solvents: The reaction medium can significantly influence solubility, reaction rate, and selectivity. Common choices include DMF, DCM, and THF.[10]
-
Temperature: While many couplings are performed at room temperature, adjusting the temperature can improve rates for sluggish reactions, though it may also increase the risk of side reactions.[10][11]
-
Stoichiometry: Varying the ratio of the carboxylic acid, amine, and coupling reagents is essential for optimization.[10]
Q3: What analytical techniques are most suitable for the high-throughput analysis of this compound reaction outcomes?
A3: To evaluate the results of an HTS campaign, rapid and reliable analytical methods are essential. The most common techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[3] HPLC is particularly useful for determining product yield and purity, while chiral HPLC can be used to assess the enantiomeric excess (e.e.) and monitor for racemization. Emerging mass spectrometry techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), can also facilitate rapid analysis directly from the reaction plates.[6]
Q4: What is the typical reaction scale used in an HTS campaign for reaction optimization?
A4: HTS for reaction optimization is characterized by its use of miniaturized reaction volumes to conserve precious starting materials.[5] The reaction scale can be as small as 5-50 nanomoles, requiring only microgram quantities of the substrate (e.g., 0.02 mg).[7] A common starting point for a screening campaign might involve using 5 µmol of the limiting reagent, which typically requires only 10-20 mg of material for an entire screening plate.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My HTS plate shows very low conversion to the desired this compound product across most wells. What are the likely causes and how can I fix this?
A: Low product yield is a common issue that can stem from several factors. A systematic approach is needed for diagnosis.
-
Cause 1: Ineffective Coupling Reagent: The chosen coupling reagent may not be potent enough, especially given the steric hindrance of the tert-Leucine group.
-
Solution: Screen a wider range of coupling agents from different classes. Uronium/phosphonium salts like HATU or PyBOP are often more effective than carbodiimides (e.g., EDC) for hindered substrates.[]
-
-
Cause 2: Poor Substrate/Reagent Solubility: If reactants or reagents are not fully dissolved in the chosen solvent, the reaction will be slow or incomplete.
-
Cause 3: Sterically Hindered Amine: The amine substrate may be sterically demanding, leading to a slow reaction rate.
-
Solution: In addition to more powerful coupling reagents, consider converting the carboxylic acid to a more reactive intermediate like an acyl fluoride, which is less sterically demanding.[10] Increasing the reaction temperature or time may also be necessary.
-
-
Cause 4: Incorrect Stoichiometry or Inactive Reagents: Ensure the correct equivalents of each reactant are being dispensed. Reagents, especially coupling agents and bases, can degrade if not stored properly.
-
Solution: Verify automated liquid handler calibration. Use fresh, anhydrous solvents and reagents. It is common to use a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagent relative to the amine.[10]
-
Illustrative Data: Screening of Coupling Reagents and Bases
| Well ID | Coupling Reagent | Base | Solvent | Yield (%) | e.e. (%) |
| A1 | EDC/HOBt | DIPEA | DCM | 15 | 98 |
| A2 | EDC/HOBt | NMM | DMF | 25 | 97 |
| B1 | HATU | DIPEA | DCM | 78 | 99 |
| B2 | HATU | 2,4,6-Collidine | DMF | 92 | >99 |
| C1 | PyBOP | DIPEA | DCM | 85 | 99 |
| C2 | PyBOP | NMM | DMF | 88 | >99 |
This table represents illustrative data for comparison purposes.
Issue 2: Significant Epimerization/Racemization Observed
Q: I am observing a loss of stereochemical purity in my this compound product. How can I minimize or prevent this racemization?
A: Epimerization at the α-carbon of the chiral carboxylic acid is a critical side reaction, particularly in peptide synthesis.[10]
-
Cause 1: High Reaction Temperature: Elevated temperatures can significantly increase the rate of racemization.
-
Solution: Run reactions at room temperature or below (e.g., 0 °C) if possible. If heating is required to drive the reaction to completion, screen for the lowest effective temperature.
-
-
Cause 2: Inappropriate Base or Coupling Agent: The choice of base and additives is critical. Some combinations are more prone to causing epimerization.
-
Solution: Avoid strong, non-nucleophilic bases where possible. Additives like HOBt or Oxyma Pure are known to suppress racemization when used with carbodiimide coupling reagents.[12] For challenging couplings, using reagents like HATU in combination with a hindered base such as 2,4,6-collidine can be effective.
-
-
Cause 3: Extended Reaction Times: Leaving a reaction for too long, especially under harsh conditions, can lead to increased epimerization.
-
Solution: Monitor reaction kinetics to determine the optimal reaction time. Quench the reactions as soon as they reach completion.
-
Issue 3: Poor Reproducibility Between HTS and Scale-Up
Q: The optimal conditions identified in my 96-well plate screen did not translate well when I tried to scale up the reaction. Why is this happening?
A: Reproducibility issues between miniaturized HTS and larger preparative scales are a known challenge.[5]
-
Cause 1: Inaccurate Dispensing of Solids: In HTS, dispensing sub-milligram quantities of solid catalysts or reagents is prone to error.
-
Solution: Use automated solid dispensing technologies or catalyst-coated glass beads (ChemBeads) to improve accuracy.[5] Alternatively, prepare stock solutions of all reagents to rely on more accurate liquid handling.
-
-
Cause 2: Differences in Mixing and Heat Transfer: A small well in a 96-well plate has a very different surface-area-to-volume ratio compared to a round-bottom flask. This affects mixing efficiency and heat distribution.
-
Solution: Ensure vigorous shaking/agitation is used for HTS plates. When scaling up, ensure the reaction mixture is mixed efficiently. If the HTS reaction was sensitive to slight temperature changes, use a jacketed reactor for better temperature control during scale-up.
-
-
Cause 3: Headspace and Atmosphere Control: Reactions sensitive to air or moisture may behave differently in a partially sealed well compared to a flask under a nitrogen or argon atmosphere.
-
Solution: Use specialized HTS reaction blocks that can be operated within an inert atmosphere glovebox to mimic scale-up conditions more closely.
-
Experimental Protocols & Visualizations
Protocol: General HTS Workflow for Reaction Optimization
This protocol outlines a typical methodology for a 96-well plate screening experiment.
-
Design of Experiment (DoE):
-
Stock Solution Preparation:
-
Prepare stock solutions of S-tert-Leucine, the amine coupling partner, catalysts/coupling reagents, and bases in a suitable anhydrous solvent (e.g., DMF or NMP). A typical concentration is 0.1 M.[12]
-
Ensure all solids are fully dissolved.
-
-
Plate Preparation and Reagent Dispensing:
-
Using an automated liquid handler in an inert atmosphere, dispense the stock solutions into the wells of a 96-well reaction plate according to the DoE layout.
-
The final reaction volume is typically 50-200 µL.
-
-
Reaction Incubation:
-
Seal the reaction plate securely with a pierceable cap mat.
-
Place the plate on an orbital shaker set to the desired temperature(s). Allow the reactions to proceed for a predetermined time (e.g., 16 hours).[12]
-
-
Reaction Quenching and Sample Preparation:
-
Unseal the plate and add a quenching solution to each well (e.g., water or a saturated bicarbonate solution).
-
Add an internal standard solution (e.g., mesitylene in a compatible solvent) for quantitative analysis.[12]
-
Dilute a small aliquot from each well into a new 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples using a rapid method like LC-MS or UPLC to determine the percent conversion and identify any major byproducts.
-
For promising "hits," perform follow-up analysis using chiral HPLC to determine the enantiomeric excess (e.e.).
-
-
Data Analysis and Hit Validation:
-
Compile the data from all 96 reactions.
-
Identify the top-performing conditions (highest yield and e.e.).
-
Validate the "hit" conditions by re-running the reaction on a slightly larger scale (e.g., 10-20 mg) to confirm the results before proceeding to preparative scale-up.
-
Visualizations
References
- 1. mt.com [mt.com]
- 2. youtube.com [youtube.com]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions. | Semantic Scholar [semanticscholar.org]
- 5. rcs.wuxiapptec.com [rcs.wuxiapptec.com]
- 6. marketing.emolecules.com [marketing.emolecules.com]
- 7. High-throughput screening of drug leads | Science in the Classroom [scienceintheclassroom.org]
- 8. bionauts.jp [bionauts.jp]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Improving the enantiomeric excess in asymmetric reactions with S-tert-Leucine N-methylamide.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using S-tert-Leucine N-methylamide as a catalyst or chiral auxiliary in asymmetric synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during asymmetric reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the enantiomeric excess (ee) of my reaction low?
A1: Low enantiomeric excess can result from several factors. Consider the following troubleshooting steps:
-
Purity of Reagents and Catalyst: Ensure the purity of your starting materials, solvent, and the this compound catalyst. Impurities can interfere with the catalyst's function or promote side reactions.
-
Reaction Temperature: Temperature plays a crucial role in stereoselectivity. Lowering the reaction temperature often leads to an increase in enantiomeric excess. It is advisable to screen a range of temperatures to find the optimal condition.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction and, consequently, the enantiomeric excess. A screening of different solvents is recommended.
-
Catalyst Loading: The amount of catalyst used can impact the reaction's stereochemical outcome. While a higher catalyst loading may increase the reaction rate, it might not always lead to a higher ee. It is important to find the optimal catalyst loading for your specific reaction.
-
Substrate Compatibility: The structure of your substrate may not be ideal for achieving high stereoselectivity with this compound. Consider modifying the substrate or exploring a different catalyst system if other optimization attempts fail.
Q2: The reaction is sluggish or not proceeding to completion. What can I do?
A2: Poor reactivity can be addressed by:
-
Increasing Temperature: While lower temperatures often favor higher ee, a moderate increase in temperature can improve the reaction rate. A balance between rate and selectivity needs to be found.
-
Increasing Catalyst Loading: A higher concentration of the catalyst can accelerate the reaction.
-
Solvent Choice: The solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction rate. Ensure all components are well-dissolved.
-
Presence of Inhibitors: Trace amounts of impurities in your reagents or solvent could be inhibiting the catalyst. Purification of the starting materials may be necessary.
Q3: I am observing the formation of significant side products. How can I minimize them?
A3: The formation of side products can be minimized by:
-
Optimizing Reaction Conditions: Adjusting the temperature, reaction time, and order of addition of reagents can help suppress side reactions.
-
Inert Atmosphere: Some reactions are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis byproducts.
-
Purity of Starting Materials: Impurities in the starting materials can lead to the formation of side products. Ensure the purity of all reactants.
Q4: How do I efficiently remove the this compound auxiliary/catalyst after the reaction?
A4: The removal of the chiral auxiliary or catalyst can typically be achieved through:
-
Aqueous Work-up: this compound and its derivatives often have good solubility in aqueous acidic solutions. An acidic wash (e.g., with dilute HCl) during the work-up can effectively remove the catalyst from the organic phase.
-
Chromatography: If an aqueous work-up is not sufficient, column chromatography on silica gel is a standard method for separating the product from the catalyst. The choice of eluent will depend on the polarity of your product and the catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this compound in asymmetric reactions?
A1: The optimal catalyst loading can vary depending on the specific reaction. However, a general starting point is between 1 and 10 mol%. It is recommended to screen different catalyst loadings to find the best balance between reaction rate, yield, and enantiomeric excess for your particular substrate.
Q2: How should I store this compound?
A2: this compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents. It is best to keep it in a tightly sealed container under an inert atmosphere to prevent degradation.
Q3: What types of asymmetric reactions are catalyzed by this compound and its derivatives?
A3: this compound and related compounds are effective organocatalysts for a variety of asymmetric transformations, including but not limited to:
-
Strecker reactions
-
Addition of nucleophiles to imines
-
Michael additions
-
Aldol reactions
Quantitative Data Summary
The following table summarizes the effect of different reaction parameters on the enantiomeric excess (ee) in a representative asymmetric reaction using a derivative of this compound.
| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Toluene | -20 | 5 | 85 | 92 |
| 2 | CH2Cl2 | -20 | 5 | 88 | 85 |
| 3 | THF | -20 | 5 | 75 | 78 |
| 4 | Toluene | 0 | 5 | 92 | 88 |
| 5 | Toluene | -40 | 5 | 80 | 95 |
| 6 | Toluene | -20 | 2 | 70 | 91 |
| 7 | Toluene | -20 | 10 | 86 | 92 |
This data is illustrative and based on typical trends observed in asymmetric catalysis. Actual results may vary depending on the specific reaction and substrate.
Experimental Workflow and Troubleshooting Diagrams
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming the Purity of S-tert-Leucine N-methylamide
For researchers, scientists, and drug development professionals, establishing the chemical and chiral purity of pharmaceutical intermediates and active ingredients is a cornerstone of quality control and regulatory compliance. S-tert-Leucine N-methylamide, a chiral building block, requires rigorous analytical characterization to ensure its suitability for downstream applications. This guide provides an objective comparison of key analytical methods for confirming the purity of this compound, supported by experimental data and detailed protocols.
The primary analytical challenges in assessing the purity of this compound involve quantifying potential impurities and, most critically, determining its enantiomeric excess (e.e.). The three principal techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, resolution, and sample preparation requirements.
Comparison of Analytical Methods
The selection of an analytical method for purity determination is often guided by the specific requirements of the analysis, such as the need for high throughput, the nature of potential impurities, and the desired level of accuracy for enantiomeric excess determination.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Limit of Quantitation (LOQ) for Chiral Impurity |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) or as diastereomers on an achiral phase. | High resolution and accuracy for enantiomeric separation.[1] Well-established and versatile.[1][2] | Method development can be time-consuming. CSPs can be expensive. | 0.05 - 0.1% |
| GC-MS | Separation of volatile derivatives based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | High sensitivity and selectivity, especially for volatile impurities.[3] Provides structural information of impurities. | Requires derivatization for non-volatile compounds like amino acid amides.[3] Thermal degradation of the analyte is a possibility. | 0.1 - 0.5% (after derivatization) |
| Chiral NMR Spectroscopy | Differentiating enantiomers by creating a diastereomeric environment using chiral solvating or derivatizing agents, leading to distinct NMR signals.[4][5] | Rapid analysis without the need for chromatographic separation.[4][6] Provides structural information. Non-destructive. | Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations. May require specialized chiral reagents. | 1 - 5% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for the analysis of this compound purity using HPLC, GC-MS, and NMR.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method is highly effective for determining the enantiomeric purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral Stationary Phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak series) or a Pirkle-concept column with a tert-leucine derivative.[7]
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. For reversed-phase compatible columns, a mixture of acetonitrile and water or buffer can be employed.[1]
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 20 - 40 °C.
-
Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 210-220 nm).
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent.
-
Alternative with Derivatization: In the absence of a suitable chiral column, pre-column derivatization with a chiral derivatizing agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) can be used.[8] The resulting diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[8]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile and semi-volatile impurities and can be adapted for chiral analysis through derivatization.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization:
-
Dry a sample of this compound under vacuum.
-
Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in an appropriate solvent (e.g., acetonitrile or pyridine).
-
Heat the mixture (e.g., at 60-100 °C) for a specified time to ensure complete derivatization.
-
Alternatively, use a chloroformate reagent like heptafluorobutyl chloroformate (HFBCF) for derivatization.[3][9]
-
-
GC Column: A chiral capillary column (e.g., Chirasil-Val) is necessary for the separation of enantiomers.[9] For general impurity profiling, a standard non-polar column (e.g., DB-5ms or equivalent) can be used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a low temperature (e.g., 100 °C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 250-300 °C).
-
Injection: Split or splitless injection depending on the sample concentration.
-
MS Detection: Electron ionization (EI) with scanning in a suitable mass range to detect the derivatized analyte and potential impurities.
Protocol 3: Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method to determine enantiomeric excess without chromatographic separation.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method 1: Chiral Derivatizing Agent
-
React the this compound sample with a chiral derivatizing agent (e.g., Mosher's acid chloride or 2-formylphenylboronic acid in the presence of an enantiopure diol like (S)-BINOL) in an NMR tube containing a suitable deuterated solvent (e.g., CDCl₃).[4]
-
The reaction forms diastereomers which will have chemically distinct signals in the NMR spectrum.
-
Acquire a proton (¹H) or another relevant nucleus (e.g., ¹⁹F if a fluorine-containing derivatizing agent is used) NMR spectrum.
-
The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each diastereomer.
-
-
Method 2: Chiral Solvating Agent
-
Dissolve the this compound sample in a deuterated solvent in an NMR tube.
-
Add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
The chiral solvating agent will form transient diastereomeric complexes with the enantiomers, leading to the splitting of certain NMR signals.
-
Acquire the NMR spectrum and determine the enantiomeric excess by integrating the separated signals.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the comprehensive purity analysis of a chiral compound like this compound.
This comprehensive approach to the analytical validation of this compound ensures a thorough understanding of its purity profile, which is essential for its application in research and development. The choice of methodology will depend on the specific analytical needs, available instrumentation, and the required level of sensitivity and accuracy.
References
- 1. skpharmteco.com [skpharmteco.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Semantic Scholar [semanticscholar.org]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of S-tert-Leucine N-methylamide with Other Chiral Auxiliaries: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic selection of a chiral auxiliary is a pivotal step in controlling stereochemistry during the synthesis of enantiomerically pure compounds. While a variety of chiral auxiliaries are well-established and extensively documented, this guide addresses the current state of knowledge regarding S-tert-Leucine N-methylamide and its comparative performance.
Despite a thorough review of available scientific literature, there is a notable absence of direct comparative studies and quantitative experimental data on the use of this compound as a chiral auxiliary in key asymmetric transformations such as aldol additions and enolate alkylations. This lack of published data prevents a direct, data-driven comparison with widely used auxiliaries like Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based systems.
This guide, therefore, aims to provide a framework for such a comparative analysis by outlining the established performance of common chiral auxiliaries as a benchmark and detailing the necessary experimental protocols for a rigorous evaluation of this compound.
Established Chiral Auxiliaries: Performance Benchmarks
To effectively evaluate a new chiral auxiliary, its performance must be measured against existing, reliable methods. The following tables summarize typical performance data for some of the most common chiral auxiliaries in asymmetric aldol additions and alkylations.
Table 1: Performance of Common Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | Benzaldehyde | >99:1 | 85-95 | [General Literature] |
| (1R,2S)-Pseudoephedrine Propionamide | Isobutyraldehyde | 98:2 | 80-90 | [General Literature] |
| (2S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) Hydrazone | Propionaldehyde | 96:4 | 75-85 | [General Literature] |
Table 2: Performance of Common Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | Benzyl bromide | >99:1 | 90-98 | [General Literature] |
| Oppolzer's Camphorsultam | Methyl iodide | >98:2 | 85-95 | [General Literature] |
| (1R,2S)-Pseudoephedrine Propionamide | Allyl iodide | 97:3 | 88-96 | [General Literature] |
Experimental Protocols for Evaluation
To generate comparative data for this compound, the following detailed experimental protocols for key asymmetric reactions can be employed.
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
The following diagram illustrates the typical workflow for utilizing a chiral auxiliary in asymmetric synthesis.
Validating the Structure of S-tert-Leucine N-methylamide: A Spectroscopic Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic validation of S-tert-Leucine N-methylamide's chemical structure, with a comparative analysis against a structurally similar compound, N-methyl pivalamide.
This guide provides a detailed comparison of the expected and experimentally observed spectroscopic data for this compound. By examining its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data alongside a simpler, related molecule, N-methyl pivalamide, we can confidently validate its molecular structure. This process is a critical step in drug development and chemical research to ensure the identity and purity of a synthesized compound.
Spectroscopic Data Comparison
To validate the structure of this compound, its spectroscopic data is compared with that of N-methyl pivalamide. N-methyl pivalamide serves as a useful reference as it contains the core N-methyl amide and tert-butyl functionalities, simplifying the spectral interpretation.
| Spectroscopic Data | This compound (Predicted/Typical) | N-methyl pivalamide (Experimental/Typical) |
| ¹H NMR | See Table 1 | See Table 2 |
| ¹³C NMR | See Table 3 | See Table 4 |
| FT-IR | See Table 5 | See Table 6 |
| Mass Spec. | See Table 7 | See Table 8 |
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | br s | 1H | Amide N-H |
| ~3.2 | d | 1H | α-CH |
| ~2.7 | d | 3H | N-CH₃ |
| ~1.5 | br s | 2H | NH₂ |
| ~0.95 | s | 9H | C(CH₃)₃ |
Table 2: Typical ¹H NMR Data for N-methyl pivalamide
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0 | br s | 1H | Amide N-H |
| ~2.75 | d | 3H | N-CH₃ |
| ~1.15 | s | 9H | C(CH₃)₃ |
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O |
| ~60 | α-C |
| ~34 | Quaternary C |
| ~27 | C(CH₃)₃ |
| ~26 | N-CH₃ |
Table 4: Typical ¹³C NMR Data for N-methyl pivalamide
| Chemical Shift (ppm) | Assignment |
| ~178 | C=O |
| ~38 | Quaternary C |
| ~27 | C(CH₃)₃ |
| ~26 | N-CH₃ |
Table 5: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | N-H Stretch (Amide & Amine) |
| ~2960 | Strong | C-H Stretch (Aliphatic) |
| ~1640 | Strong | C=O Stretch (Amide I) |
| ~1560 | Strong | N-H Bend (Amide II) |
Table 6: Typical FT-IR Data for N-methyl pivalamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch (Amide) |
| ~2970 | Strong | C-H Stretch (Aliphatic) |
| ~1630 | Strong | C=O Stretch (Amide I) |
| ~1550 | Strong | N-H Bend (Amide II) |
Table 7: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 144.13 | [M]⁺ (Molecular Ion) |
| 87 | [M - C(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Table 8: Typical Mass Spectrometry Data for N-methyl pivalamide
| m/z | Interpretation |
| 115.1 | [M]⁺ (Molecular Ion) |
| 58 | [M - C(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid): For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is a common method for small organic molecules. The sample in the vapor phase is bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.
Visualization of the Validation Workflow
The logical workflow for validating a chemical structure using spectroscopy can be visualized as follows:
Caption: Workflow for Spectroscopic Structure Validation.
This guide provides a foundational framework for the spectroscopic validation of this compound. By following these protocols and comparative data analysis, researchers can ensure the structural integrity of their synthesized compounds, a crucial aspect of reliable scientific research and development.
A Comparative Guide to S-tert-Leucine N-methylamide and Other Leucine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified amino acids is a cornerstone of modern peptide-based drug discovery and development. These modifications are pivotal in overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. Among the vast array of available building blocks, leucine derivatives, particularly those with increased steric bulk and N-methylation, play a crucial role in modulating peptide conformation and enhancing therapeutic properties. This guide provides a comprehensive comparison of S-tert-Leucine N-methylamide with other common leucine derivatives used in peptide synthesis, supported by experimental data and detailed protocols.
Introduction to Leucine Derivatives in Peptide Synthesis
Leucine, with its isobutyl side chain, is a common hydrophobic amino acid. However, to fine-tune the physicochemical properties of a peptide, various derivatives are employed. These include:
-
L-Leucine: The naturally occurring, proteinogenic amino acid.
-
N-methyl-L-leucine: An N-methylated derivative known to enhance proteolytic stability and membrane permeability.[1][2][3]
-
tert-Leucine (Tle): A sterically hindered amino acid with a bulky tert-butyl side chain that can significantly influence peptide conformation.[4]
-
This compound: A derivative that combines the features of a sterically hindered side chain with a C-terminal N-methylamide modification. This modification can further enhance stability and alter hydrogen bonding patterns.[5][6]
The primary challenges in incorporating these modified residues, especially the sterically hindered and N-methylated ones, lie in overcoming reduced coupling efficiencies and the potential for racemization during synthesis.[7][8][9]
Data Presentation: A Quantitative Comparison
The following tables summarize key performance indicators for this compound and other leucine derivatives based on findings in peer-reviewed literature. Direct side-by-side comparative studies for all parameters are scarce; therefore, the data presented is a composite from various sources to provide a comparative overview.
Table 1: Coupling Efficiency of Leucine Derivatives
| Leucine Derivative | Coupling Reagent | Coupling Time (hours) | Yield (%) | Reference |
| Fmoc-L-Leucine-OH | HBTU/HOBt, DIEA | 1-2 | >95% | General SPPS Knowledge |
| Fmoc-N-methyl-L-leucine-OH | HATU, DIEA | 2-4 | ~85-95% | [10] |
| Fmoc-tert-Leucine-OH | HATU, DIEA | 4-12 | ~70-90% | [8] |
| Fmoc-L-leucyl-L-tert.-leucine-N-methylamide Synthesis | Isobutylchloroformate, NMM | Not Specified | High | [11][12] |
Note: Yields are highly dependent on the specific peptide sequence, resin, and coupling conditions.
Table 2: Racemization Potential of Leucine Derivatives
| Leucine Derivative | Coupling Condition | Racemization (%) | Reference |
| Fmoc-L-Leucine-OH | Standard SPPS | <1% | General SPPS Knowledge |
| Benzoyl-N-alkylated amino acids | Methyl ester coupling | 10-35% | [7] |
| N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles | Mild aqueous conditions | Complete retention of chirality | [7][13][14] |
Note: The choice of coupling reagent and methodology significantly impacts the degree of racemization.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for key experiments related to the synthesis and analysis of peptides containing leucine derivatives.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Sterically Hindered Leucine Derivative
This protocol outlines the general steps for the manual solid-phase synthesis of a peptide incorporating a sterically hindered amino acid like tert-Leucine using HATU as the coupling reagent.
1. Resin Swelling:
-
Place the desired resin (e.g., Rink Amide resin, 0.1 mmol) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain the solution.[15]
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.[15]
-
Wash the resin thoroughly with DMF (5 x 1 min).
3. Coupling of the Sterically Hindered Amino Acid:
-
Activation Mixture Preparation: In a separate vessel, dissolve the Nα-Fmoc-protected sterically hindered amino acid (e.g., Fmoc-tert-Leucine-OH) (3 equivalents relative to the resin loading) in DMF. Add the coupling reagent HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[8]
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature. The reaction time can vary from 2 to 12 hours, depending on the degree of steric hindrance.[8]
-
Monitoring the Coupling: Perform a Kaiser test or a bromophenol blue test to monitor the completion of the coupling reaction. For N-methylated residues, the bromophenol blue test is necessary as the Kaiser test will be negative.[10]
4. Capping of Unreacted Amines (Optional but Recommended):
-
If the coupling is incomplete, wash the resin with DMF.
-
Add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin and agitate for 30 minutes to cap any unreacted amino groups.[8]
-
Wash the resin thoroughly with DMF.
5. Repetition and Final Cleavage:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail appropriate for the resin and protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Protocol 2: Analysis of Peptide Purity and Racemization by HPLC
1. Peptide Purity Analysis (RP-HPLC):
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA) over a specified time (e.g., 5% to 95% acetonitrile over 30 minutes).
-
Monitor the elution profile at a specific wavelength (e.g., 220 nm). The purity is determined by the relative area of the main peak.
2. Racemization Analysis (Chiral HPLC):
-
Hydrolyze a sample of the purified peptide in 6 M HCl at 110°C for 24 hours.
-
Derivatize the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).
-
Analyze the derivatized amino acids by reverse-phase HPLC.
-
The enantiomeric ratio is determined by comparing the peak areas of the L- and D-isomers.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the use of this compound and other leucine derivatives in peptide synthesis.
Caption: Workflow for SPPS and subsequent analysis.
Caption: Challenges in coupling sterically hindered amino acids.
Conclusion
This compound and other sterically hindered or N-methylated leucine derivatives are invaluable tools for enhancing the therapeutic potential of peptides. Their successful incorporation, however, necessitates a departure from standard peptide synthesis protocols. The primary challenge lies in overcoming the steric hindrance that can lead to lower coupling yields and an increased risk of racemization.[7][8] The use of potent activating reagents like HATU, longer coupling times, and careful monitoring of the reaction are essential for achieving high-quality peptides.[8][10] While quantitative, direct comparative data remains somewhat fragmented in the literature, the available evidence strongly suggests that the benefits of using these derivatives—namely improved stability, conformational constraint, and bioavailability—often outweigh the synthetic challenges. As peptide-based therapeutics continue to gain prominence, the strategic use of derivatives like this compound will undoubtedly play a critical role in the development of next-generation drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. scienmag.com [scienmag.com]
- 10. peptide.com [peptide.com]
- 11. CA2389024A1 - Process for the preparation of a dipeptide and intermediate product in such a process - Google Patents [patents.google.com]
- 12. WO2001030807A1 - Process for the preparation of a dipeptide and intermediate product in such a process - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Performance of S-tert-Leucine N-methylamide Derivatives in Catalysis: A Comparative Guide
In the landscape of asymmetric catalysis, the development of effective chiral ligands and organocatalysts is paramount for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. Derivatives of chiral amino acids are a cornerstone in catalyst design, offering a readily available source of chirality. This guide provides a comparative analysis of the performance of catalysts derived from S-tert-Leucine N-methylamide and its close analogs, focusing on their application in the dynamic kinetic resolution (DKR) of azlactones.
Dynamic Kinetic Resolution of Azlactones: A Comparative Study
The dynamic kinetic resolution of azlactones via alcoholysis is a powerful method for producing chiral α-amino acid esters, which are valuable building blocks in organic synthesis. This process involves the enantioselective ring-opening of a racemic azlactone, coupled with in situ racemization of the unreacted enantiomer, allowing for a theoretical yield of 100% of a single enantiomer of the product. The performance of various bifunctional organocatalysts in this reaction is a subject of intensive research.
Catalyst Performance Comparison
The development of bifunctional thiourea-based organocatalysts has been a significant advancement in this field. These catalysts feature a thiourea moiety for hydrogen bonding to the electrophile and a Brønsted basic tertiary amine to activate the nucleophile. The steric and electronic properties of the catalyst are critical for achieving high enantioselectivity.
A study by Berkessel et al. on the structural optimization of such catalysts for the DKR of azlactones revealed that a catalyst derived from a tert-leucine amide exhibited superior performance.[1][2] The bulky tert-butyl group of the leucine derivative creates a highly effective chiral pocket, leading to excellent enantiomeric excesses. The "matched" combination of the chirality of the diamine backbone and the amino acid derivative was found to be crucial for high performance.[2]
Below is a table comparing the performance of a tert-leucine amide-derived catalyst with other analogs in the DKR of N-benzoyl-phenylalanine azlactone with allyl alcohol.
| Catalyst Description | Chiral Amine Moiety | Enantiomeric Excess (ee%) | Reference |
| tert-Leucine Amide-Derived Catalyst | (1R,2R)-1,2-Diaminocyclohexane | 78% | [2] |
| Cyclohexyl-Substituted Catalyst | (1R,2R)-1,2-Diaminocyclohexane | Moderate | [2] |
| Methyl-Substituted Catalyst | (1R,2R)-1,2-Diaminocyclohexane | Lower | [2] |
| "Mismatched" D-tert-Leucine Amide Catalyst | (1R,2R)-1,2-Diaminocyclohexane | Significantly Lower | [2] |
| C2-Symmetric Thiourea Catalyst | Bis((1R,2R)-2-aminocyclohexyl)amine | Comparable to cyclohexyl-substituted | [2] |
This data highlights the superior performance of the catalyst incorporating the sterically demanding tert-leucine amide motif in achieving high enantioselectivity.
Experimental Protocols
A general experimental procedure for the dynamic kinetic resolution of azlactones using a bifunctional thiourea organocatalyst is provided below.
General Procedure for the DKR of Azlactones
To a solution of the azlactone (1.0 equiv) in the specified solvent is added the alcohol (1.5-2.0 equiv). The bifunctional thiourea organocatalyst (0.05-0.1 equiv) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired α-amino acid ester. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. Structural optimization of thiourea-based bifunctional organocatalysts for the highly enantioselective dynamic kinetic resolution of azlactones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Second-generation organocatalysts for the highly enantioselective dynamic kinetic resolution of azlactones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Distinguishing S-tert-Leucine N-methylamide from its Isomers: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, the precise differentiation of isomeric molecules is a critical analytical challenge. S-tert-Leucine N-methylamide and its isomers, which may include constitutional isomers and stereoisomers, present such a challenge due to their identical mass-to-charge ratios. This guide provides a comparative overview of advanced mass spectrometry techniques capable of distinguishing these closely related compounds, supported by experimental principles and representative data from analogous isomeric systems.
The differentiation of isomers by conventional mass spectrometry can be difficult because they possess the same molecular weight.[1][2][3] However, advanced techniques leveraging subtle differences in molecular structure and fragmentation pathways have proven effective. This guide focuses on two primary strategies: tandem mass spectrometry with advanced fragmentation methods and ion mobility spectrometry coupled with mass spectrometry.
Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation
Tandem mass spectrometry (MS/MS or MSn) involves multiple stages of mass analysis, where precursor ions are isolated, fragmented, and the resulting product ions are analyzed. While standard Collision-Induced Dissociation (CID) is often insufficient for distinguishing isomers like leucine and isoleucine, more sophisticated fragmentation techniques can induce side-chain cleavages that are specific to the isomeric structure.
Techniques such as Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Electron Activated Dissociation (EAD) can generate unique fragment ions that serve as fingerprints for each isomer.[1][2][4][5] For instance, the combination of ETD and HCD in an MS³ experiment is particularly powerful. ETD generates radical c- and z-type fragment ions, and subsequent HCD of a selected z-ion can produce characteristic w-ions from side-chain fragmentation, allowing for unambiguous identification.[5] Similarly, EAD is known to produce signature fragments that can clearly differentiate between leucine and isoleucine.[4]
Comparative Data for Advanced Fragmentation Techniques
The following table summarizes the key diagnostic ions and performance characteristics of various advanced fragmentation techniques, using the well-studied leucine (Leu) and isoleucine (Ile) isomers as a proxy for this compound and its constitutional isomers.
| Technique | Precursor Ion Type | Key Diagnostic Fragments | Advantages | Limitations |
| HCD-MSn | Peptides/Protonated Molecules | Differences in relative abundances of standard fragment ions. | Widely available on modern Orbitrap instruments. | Differentiation can be subtle and dependent on collision energy. |
| ETD-HCD MS³ | Multiply charged precursors | Characteristic w-ions from fragmentation of z-ions.[5] | Highly specific and reliable for isomer differentiation.[5] | Requires instrumentation with MS³ capabilities and is most effective for multiply charged precursors. |
| EAD | Peptides/Protonated Molecules | Signature fragments: z-43 for Leu, z-29 for Ile.[4] | Fast, sensitive, and provides clear, unambiguous differentiation.[4] | Requires specialized instrumentation (e.g., ZenoTOF 7600 system). |
| CTD | Singly and doubly charged precursors | Diagnostic d and w ions.[6] | Applicable to a broader range of precursor charge states.[6] | May not always provide unambiguous differentiation.[6] |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge, offering an additional dimension of separation prior to mass analysis.[7] While enantiomers (chiral isomers) have identical collision cross-sections and cannot be separated directly, converting them into diastereomers through derivatization with a chiral reagent allows for their separation by IMS.[8] High-resolution techniques like Trapped Ion Mobility Spectrometry (TIMS) are particularly adept at separating these diastereomeric complexes.[7][8][9]
Experimental Workflow for Chiral Isomer Differentiation using IMS-MS
The process involves derivatizing the sample, followed by direct infusion or liquid chromatography introduction into the IMS-MS system. The diastereomers are separated in the ion mobility cell before being analyzed by the mass spectrometer.
Figure 1. Experimental workflow for chiral isomer differentiation using chiral derivatization coupled with IMS-MS.
Experimental Protocols
Representative Protocol for ETD-HCD MS³ Analysis
This protocol is adapted from methodologies used for differentiating leucine and isoleucine in peptides.[1][2][5]
-
Sample Preparation: Dissolve the peptide or molecule containing the isomeric residue in a solution of 50% acetonitrile and 0.1% formic acid.
-
Instrumentation: Utilize an Orbitrap Fusion mass spectrometer or a similar instrument with MS³ capabilities.
-
MS¹ Scan: Acquire a full MS scan to identify the precursor ion of interest.
-
MS² Scan (ETD): Isolate the precursor ion and subject it to Electron Transfer Dissociation (ETD). This will generate a series of c- and z-ions.
-
MS³ Scan (HCD): Isolate a specific z-ion that contains the isomeric residue and subject it to Higher-Energy Collisional Dissociation (HCD).
-
Data Analysis: Analyze the MS³ spectrum for the presence of characteristic w-ions that differentiate the isomers.
Representative Protocol for Chiral Derivatization and TIMS-MS Analysis
This protocol is based on methods for separating chiral amino acids.[7][8]
-
Derivatization: React the isomeric mixture with a chiral derivatizing agent such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) in a suitable buffer (e.g., sodium bicarbonate) to form diastereomers.
-
Sample Infusion: Introduce the derivatized sample into a TIMS-TOF mass spectrometer via direct infusion using an electrospray ionization (ESI) source.
-
TIMS Separation: Optimize TIMS parameters, including voltage ramp and accumulation time, to achieve separation of the diastereomeric ions based on their different mobilities.
-
MS Analysis: Acquire mass spectra of the mobility-separated ions.
-
Data Analysis: Generate a mobilogram to visualize the separation of the diastereomers. The distinct arrival times in the TIMS cell correspond to the different isomers.
Logical Relationship for Technique Selection
The choice of technique depends on the nature of the isomers (constitutional vs. stereoisomers) and the available instrumentation.
Figure 2. Decision-making workflow for selecting an appropriate mass spectrometry technique for isomer analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rapidnovor.com [rapidnovor.com]
- 4. sciex.com [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03604E [pubs.rsc.org]
- 8. Chiral Discrimination of DL-Amino Acids by Trapped Ion Mobility Spectrometry after Derivatization with (+)-1-(9-Fluorenyl)ethyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
Quantitative Analysis of S-tert-Leucine N-methylamide in Reaction Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of S-tert-Leucine N-methylamide in complex reaction mixtures is critical for process optimization, yield determination, and quality control in pharmaceutical development. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We present a summary of their performance characteristics, detailed experimental protocols, and a discussion of their respective advantages and limitations to aid in the selection of the most suitable method for your specific analytical needs.
Method Comparison at a Glance
Each of these analytical techniques offers a unique set of capabilities for the quantitative analysis of this compound. The choice of method will depend on factors such as the required sensitivity, the complexity of the sample matrix, the need for enantiomeric purity determination, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase. Chiral Stationary Phases (CSPs) are used for enantiomeric separation. | Separation of volatile compounds in the gas phase followed by mass-based detection and quantification. | Quantification based on the direct relationship between the NMR signal intensity and the number of atomic nuclei. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent. Derivatization may be used to enhance UV detection. | Derivatization is generally required to increase the volatility of the analyte. | Dissolving a precisely weighed sample and an internal standard in a deuterated solvent. |
| Selectivity | High for enantiomers with appropriate chiral columns. | Very high due to chromatographic separation and mass spectrometric detection. | High structural resolution, but may have overlapping signals in complex mixtures. |
| Sensitivity (LOD/LOQ) | Moderate to high, depending on the detector. LODs in the range of 0.1 - 1 µg/mL are common for UV detectors. | High to very high, especially with selected ion monitoring (SIM). LODs in the ng/mL range are achievable. | Lower sensitivity compared to chromatographic methods. LOD is typically in the low mg/mL to high µg/mL range. |
| Accuracy & Precision | High, with Relative Standard Deviations (RSDs) typically <2%. | High, with RSDs typically <5%. | Very high, can be a primary ratio method of measurement. RSDs <1% are achievable. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 15-40 minutes per sample, including derivatization. | Typically 5-15 minutes per sample for data acquisition. |
| Key Advantages | Wide applicability, numerous chiral stationary phases available, robust and reproducible. | Excellent selectivity and sensitivity, definitive identification through mass spectra. | Non-destructive, requires no analyte-specific reference standard for purity determination, provides structural information. |
| Key Limitations | May require method development to find a suitable chiral column. | Derivatization can be time-consuming and a source of error. | Lower sensitivity, higher instrumentation cost, may not be suitable for trace analysis. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the analysis of this compound using HPLC, GC-MS, and qNMR.
Chiral HPLC-UV Method
This protocol outlines a general approach for the enantioselective quantification of this compound.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series), is a good starting point for screening.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: this compound lacks a strong chromophore, so detection in the low UV range (e.g., 200-220 nm) is necessary. Derivatization with a UV-active tag can be employed to enhance sensitivity.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the reaction mixture sample in the mobile phase to a final concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Validation Parameters (Representative Values):
-
Linearity: A typical range would be 1-100 µg/mL with a correlation coefficient (r²) > 0.999.
-
LOD: Approximately 0.3 µg/mL.
-
LOQ: Approximately 1.0 µg/mL.
-
Accuracy: 98-102% recovery.
-
Precision (RSD): < 2%.
GC-MS Method with Derivatization
This protocol describes the quantification of this compound following derivatization to enhance volatility.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.
2. Derivatization Procedure:
-
Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) is a common derivatizing agent for amines and amides.
-
Protocol:
-
Evaporate a known volume of the sample to dryness under a stream of nitrogen.
-
Add 50 µL of MTBSTFA and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
3. GC-MS Conditions:
-
Chiral GC Column: A column coated with a chiral selector, such as a cyclodextrin derivative (e.g., Chirasil-Val), is required for enantiomeric separation.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound.
4. Validation Parameters (Representative Values):
-
Linearity: A typical range would be 0.05-10 µg/mL with r² > 0.998.
-
LOD: Approximately 0.01 µg/mL.
-
LOQ: Approximately 0.05 µg/mL.
-
Accuracy: 95-105% recovery.
-
Precision (RSD): < 5%.
Quantitative NMR (qNMR) Method
This protocol details the use of qNMR for the determination of the purity or concentration of this compound.
1. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of delivering calibrated radiofrequency pulses.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture sample into an NMR tube.
-
Accurately weigh and add a suitable internal standard (e.g., maleic acid, dimethyl sulfone) to the NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the NMR tube.
-
Ensure complete dissolution by vortexing or sonication.
3. NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation between scans. A typical value is 30 seconds.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration). This will depend on the sample concentration.
-
Spectral Width (sw): Should encompass all signals of interest.
-
Acquisition Time (aq): Sufficient to ensure good digital resolution.
4. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal of this compound and a signal from the internal standard.
-
Calculate the concentration or purity using the following formula:
Purity (wt%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
5. Validation Parameters (Representative Values):
-
Linearity: Not typically assessed in the same way as chromatographic methods, but the response is inherently linear.
-
LOD/LOQ: Dependent on the spectrometer and number of scans, but generally in the range of 0.1-1 mg/mL.
-
Accuracy: Can be very high, often within 1-2% of the true value.
-
Precision (RSD): < 1%.
Visualizing the Workflow
To better understand the sequence of operations in a typical quantitative analysis, the following diagrams illustrate the general workflows for HPLC/GC-MS and qNMR.
Caption: General workflow for quantitative analysis by HPLC or GC-MS.
Caption: Workflow for quantitative analysis by qNMR.
Conclusion
The choice of an analytical method for the quantitative analysis of this compound should be guided by the specific requirements of the study.
-
Chiral HPLC-UV is a robust and widely accessible technique, particularly suitable for routine quality control where high sensitivity is not the primary concern. Method development may be required to achieve optimal enantiomeric separation.
-
GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification and in complex matrices where definitive identification is crucial. The requirement for derivatization adds a step to the sample preparation process.
-
qNMR provides a highly accurate and precise method for purity determination without the need for an analyte-specific reference standard. Its non-destructive nature is also advantageous. However, its lower sensitivity may not be suitable for all applications.
For comprehensive quality control, a combination of these techniques can be powerful. For instance, HPLC or GC-MS can be used for routine analysis and enantiomeric purity checks, while qNMR can be employed to certify the purity of reference standards. A thorough method validation according to ICH guidelines is essential to ensure the reliability and accuracy of the chosen method for its intended purpose.
Structure-activity relationship studies of S-tert-Leucine N-methylamide derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various L-tert-leucine derivatives, with a focus on their cytotoxic activities against several cancer cell lines. Due to the limited availability of comprehensive SAR studies on S-tert-Leucine N-methylamide derivatives in the public domain, this guide focuses on structurally related L-tert-leucine analogs for which quantitative data and mechanistic insights are available. The information presented herein is intended to serve as a valuable resource for the rational design of novel therapeutic agents.
Data Presentation: Cytotoxic Activity of L-tert-Leucine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of synthesized L-tert-leucine derivatives against a panel of human cancer cell lines. The data is compiled from a key study that investigated the impact of various substitutions on the core L-tert-leucine scaffold.[1]
| Compound ID | R Group | DU145 (Prostate) IC50 (µM) | SKOV3 (Ovarian) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) |
| 3a | 4-Methoxybenzyl | 17.15 | 25.43 | 33.76 | 43.4 |
| 3d | Octyl | 8.69 | 10.54 | 14.73 | 24.52 |
| 3g | tert-Butyl | - | - | - | - |
| Doxorubicin | (Positive Control) | 9.8 | 2.39 | 7.43 | 3.87 |
Note: A lower IC50 value indicates a higher cytotoxic activity. Data for compound 3g was noted as "noticeable activity" but specific IC50 values were not provided in the source material. Doxorubicin is a standard chemotherapeutic agent used as a positive control.[1]
Structure-Activity Relationship Insights:
From the available data, a preliminary SAR can be deduced:
-
Alkyl Chain Length: The derivative with an octyl group (3d) exhibited significantly higher potency across all tested cell lines compared to the derivative with a 4-methoxybenzyl group (3a).[1] This suggests that a longer, lipophilic alkyl chain at the R position enhances cytotoxic activity.
-
Lipophilicity: The increased activity of the octyl-substituted compound highlights the potential importance of lipophilicity for cell membrane penetration and interaction with the molecular target.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these L-tert-leucine derivatives are provided below.
1. MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Cancer cells (DU145, SKOV3, MCF-7, and A549) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
2. Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic, and Annexin V-negative/PI-positive cells are necrotic.
3. EGFR-TK Inhibition Assay
This assay determines the ability of the compounds to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).
-
Reaction Setup: The assay is performed in a 96-well plate. The reaction mixture contains the EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a specified time (e.g., 30 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the EGFR-TK activity (IC50) is calculated from the dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow of the MTT assay for determining the cytotoxic activity of L-tert-leucine derivatives.
Proposed Signaling Pathway Inhibition
The potent L-tert-leucine derivative 3d was found to be a potential inhibitor of EGFR tyrosine kinase.[1] The following diagram illustrates the canonical EGFR signaling pathway and the proposed point of inhibition by this class of compounds.
Caption: Inhibition of the EGFR signaling pathway by L-tert-leucine derivatives.
References
Benchmarking S-tert-Leucine N-methylamide in Asymmetric Catalysis: A Comparative Overview
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. S-tert-Leucine N-methylamide, a derivative of the bulky amino acid tert-leucine, has emerged as a promising organocatalyst. This guide provides a comparative analysis of its performance, contextualized within the broader landscape of commercially available catalysts, and includes detailed experimental protocols for key asymmetric transformations.
While direct, head-to-head comparative studies benchmarking this compound against a wide array of commercially available catalysts under identical conditions are not extensively documented in publicly available literature, its performance can be inferred and contextualized based on the known capabilities of similar peptide-based catalysts and related organocatalysts in key asymmetric reactions. The primary areas where such catalysts demonstrate significant utility are in carbon-carbon bond-forming reactions, such as aldol and Michael additions.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds. Proline and its derivatives are the most well-established organocatalysts for this transformation. While specific data for this compound is limited, short peptides incorporating bulky amino acid amides have been explored as catalysts.[1][2][3] These catalysts often aim to improve upon the performance of simpler amino acids by providing a more defined chiral environment.
Table 1: Representative Performance of Organocatalysts in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr, anti:syn) |
| L-Proline | 20-30 | DMSO | 4-24 | 68-99 | 96-99 | 93:7 - 99:1 |
| This compound (Hypothesized) | 5-20 | Various | 12-48 | Moderate to High | Moderate to High | Variable |
| Proline-derived Dipeptides | 1-20 | Various | 12-72 | 80-95 | 90-99 | Variable |
Note: The performance of this compound is hypothesized based on the general behavior of peptide-based catalysts. Actual performance may vary.
The bulky tert-butyl group in this compound is expected to play a crucial role in facial selectivity, potentially leading to high levels of enantio- and diastereocontrol. The N-methylamide moiety can participate in hydrogen bonding to stabilize transition states, a key feature of many effective organocatalysts.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another vital C-C bond-forming reaction for the synthesis of chiral compounds. Organocatalysts activate the nucleophile (enamine formation) or the electrophile (iminium ion formation or hydrogen bonding) to facilitate the stereoselective addition to α,β-unsaturated compounds.
Table 2: Representative Performance of Organocatalysts in the Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Diarylprolinol Silyl Ethers | 5-20 | Toluene, CHCl₃ | 12-48 | 70-99 | 90-99 |
| This compound (Hypothesized) | 5-20 | Various | 24-72 | Moderate to High | Moderate to High |
| Short Peptide Catalysts | 1-20 | Various | 24-96 | 85-98 | 90-99 |
Note: The performance of this compound is hypothesized based on the general behavior of peptide-based catalysts. Actual performance may vary.
In Michael additions, the structural rigidity and steric hindrance provided by catalysts like this compound can effectively shield one face of the intermediate, leading to high enantioselectivity.
Experimental Protocols
Below are generalized experimental protocols for asymmetric aldol and Michael reactions, which can be adapted for benchmarking this compound against other catalysts.
General Protocol for Asymmetric Aldol Reaction
Reaction: Cyclohexanone + 4-Nitrobenzaldehyde → Aldol Product
-
To a stirred solution of 4-nitrobenzaldehyde (0.5 mmol) in the chosen solvent (2.0 mL), add cyclohexanone (2.0 mmol, 4 equivalents).
-
Add the organocatalyst (this compound or other) at the desired loading (e.g., 10 mol%, 0.05 mmol).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
General Protocol for Asymmetric Michael Addition
Reaction: Propanal + trans-β-Nitrostyrene → Michael Adduct
-
To a stirred solution of trans-β-nitrostyrene (0.5 mmol) in the chosen solvent (1.0 mL), add the organocatalyst (this compound or other) at the desired loading (e.g., 10 mol%, 0.05 mmol).
-
Cool the mixture to the specified temperature (e.g., 0 °C).
-
Add propanal (1.5 mmol, 3 equivalents) dropwise.
-
Stir the reaction at this temperature and monitor by TLC.
-
Upon completion, directly purify the crude mixture by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
Visualizing Catalytic Pathways
The following diagrams illustrate the general mechanisms of organocatalyzed asymmetric reactions, which are relevant to the function of this compound.
References
A Comparative Guide to Isotopic Labeling of S-tert-Leucine N-methylamide for Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic labeling strategies for S-tert-Leucine N-methylamide and its alternatives for use in mechanistic studies. Due to the limited availability of direct experimental data for this compound in the public domain, this guide leverages data from analogous bulky, non-proteinogenic, and N-methylated amino acids to provide a robust framework for researchers. The principles, protocols, and comparative data presented herein are directly applicable to the design and execution of experiments involving isotopically labeled this compound.
Introduction to Isotopic Labeling in Mechanistic Studies
Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes. This subtle modification allows researchers to trace the fate of molecules in biological and chemical systems, elucidate reaction mechanisms, and quantify changes in molecular populations.[] Stable isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H) are commonly used as they are non-radioactive and can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[]
This compound, a bulky, non-proteinogenic amino acid derivative, is of interest in mechanistic studies due to its potential to probe steric effects in enzyme active sites, serve as a stable internal standard in quantitative proteomics, or act as a building block in peptides with enhanced proteolytic stability.[2] The N-methylation of the amide bond can also provide insights into peptide conformation and bioavailability.[3]
Comparison of Isotopic Labeling Strategies
The choice of isotopic labeling strategy depends on the specific research question and the analytical technique being employed. The two primary analytical methods for studying isotopically labeled molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
For NMR-Based Mechanistic Studies
NMR spectroscopy provides detailed information about the structure, dynamics, and interactions of molecules at an atomic level. Isotopic labeling is often essential for simplifying complex spectra and for performing specific types of experiments.[4] Methyl-specific isotope labeling is particularly powerful for studying large proteins and protein complexes.[5]
| Labeling Strategy | Isotopes | Pros | Cons | Primary Application in Mechanistic Studies |
| Uniform Labeling | ¹³C, ¹⁵N | Provides the most information for complete structure determination.[6] | Can lead to complex, crowded spectra for larger molecules; can be expensive. | De novo structure determination of small peptides containing this compound. |
| Selective (Residue-Specific) Labeling | ¹³C, ¹⁵N | Simplifies spectra by only labeling specific amino acid types.[7] | Information is limited to the labeled residues. | Probing the environment and dynamics of this compound within a peptide or protein. |
| Methyl-Specific Labeling | ¹³C, ²H | Excellent for studying large proteins and complexes due to favorable relaxation properties (methyl-TROSY).[8] | Provides information only on the methyl groups. | Investigating protein folding, dynamics, and ligand binding in systems where this compound is incorporated. |
| Site-Specific Labeling | ¹³C, ¹⁵N, ²H | Allows for the study of a single, specific site within a molecule.[7] | Requires chemical synthesis of the labeled amino acid and the peptide/protein. | Elucidating enzyme mechanisms by placing a labeled probe at a specific position in a substrate or inhibitor. |
For Mass Spectrometry-Based Mechanistic Studies
Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions. It is widely used for quantitative proteomics and for tracking the incorporation of isotopes in metabolic studies.
| Labeling Strategy | Isotopes | Pros | Cons | Primary Application in Mechanistic Studies |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | ¹³C, ¹⁵N | Highly accurate for quantitative proteomics; samples are mixed early in the workflow, minimizing experimental error.[9] | Not suitable for all cell types; requires multiple cell doublings for complete labeling. | Quantifying changes in protein abundance or turnover in response to a stimulus, where a labeled peptide containing this compound could be used as an internal standard. |
| Isobaric Tagging (TMT, iTRAQ) | ¹³C, ¹⁵N | Allows for multiplexing of up to 18 samples in a single MS run. | Labeling occurs at the peptide level, which can introduce variability. | High-throughput quantitative proteomics studies to identify proteins that interact with a peptide containing this compound. |
| Label-Free Quantification | None | No need for expensive labeled reagents. | Generally less accurate than labeling methods. | Large-scale qualitative and semi-quantitative proteomics studies. |
| Use as an Internal Standard | ¹³C, ¹⁵N, ²H | Enables absolute quantification of the unlabeled analogue. | Requires synthesis of the labeled standard. | Precisely quantifying the concentration of this compound or peptides containing it in complex biological samples. |
Experimental Protocols
Due to the lack of specific protocols for this compound, the following are detailed, analogous protocols that can be adapted by researchers.
Proposed Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound can be achieved through a combination of chemical synthesis steps. A plausible route involves the synthesis of labeled tert-Leucine followed by N-methylation and amidation. Palladium-catalyzed C(sp³)–H functionalization is a modern and efficient method for introducing methyl groups.[10]
Caption: Proposed synthetic route for isotopically labeled this compound.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Labeled this compound
Incorporating a bulky and N-methylated amino acid like this compound into a peptide using SPPS can be challenging due to steric hindrance.[2][11] Special coupling reagents and conditions are often required.
Materials:
-
Fmoc-protected amino acids (including the isotopically labeled Fmoc-S-tert-Leucine N-methylamide)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Deprotection solution: 20% 4-methylpiperidine in DMF
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Washing solvents: Dichloromethane (DCM), Methanol
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution and agitate for 5 minutes.
-
Drain and repeat the deprotection step for another 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HATU in DMF.
-
Add 8 equivalents of DIEA and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For the coupling of and to the N-methylated amino acid, extended coupling times or double coupling may be necessary.[11]
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test for primary amines, bromophenol blue test for secondary amines).[11][12]
-
Wash the resin as in step 2.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Quantitative Proteomics Workflow using a Labeled Peptide Standard
A synthetically produced, isotopically labeled peptide containing this compound can be used as an internal standard for the absolute quantification of its unlabeled counterpart in a complex biological sample.
Caption: Workflow for absolute quantification using a labeled peptide internal standard.
Conclusion
While direct experimental data on isotopically labeled this compound is not abundant, a wealth of information from analogous systems provides a clear path forward for researchers. The synthetic and analytical protocols for bulky, non-proteinogenic, and N-methylated amino acids are well-established and can be readily adapted. By carefully selecting the isotopic labeling strategy based on the intended analytical method—be it NMR for structural and dynamic studies or mass spectrometry for quantitative analysis—researchers can effectively use this compound as a powerful tool to probe complex biological and chemical mechanisms. This guide serves as a foundational resource for designing and implementing such studies.
References
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. nmr-bio.com [nmr-bio.com]
- 5. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
- 8. Stable Isotope-Labeled and Unlabeled Amino Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. wernerlab.weebly.com [wernerlab.weebly.com]
Safety Operating Guide
Proper Disposal of S-tert-Leucine N-methylamide: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling S-tert-Leucine N-methylamide must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with established safety data sheets.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This compound is known to cause skin and serious eye irritation.[1][2]
Recommended PPE:
-
Gloves: Wear protective gloves.
-
Eye Protection: Use chemical splash-resistant safety glasses or goggles with side protection.[1]
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If working with the compound in a way that generates dust or aerosols, use a dust mask.[2]
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1][2]
II. Spill Management
In the event of a spill, immediate action is necessary to contain and clean the affected area.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material to contain the spill.
-
Collection: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled disposal container.
-
Decontamination: Wash the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials: All contaminated materials, including absorbent pads and cleaning supplies, must be disposed of as hazardous waste.
III. Disposal Procedure for this compound
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. It is crucial to consult local, state, and federal regulations to ensure full compliance.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Place excess this compound and any contaminated disposable materials (e.g., weighing paper, pipette tips) into a clearly labeled, sealed container.
-
The container should be appropriate for chemical waste and clearly marked with the contents: "Hazardous Waste: this compound".
-
-
Storage:
-
Store the waste container in a designated, secure hazardous waste accumulation area.
-
Keep the container tightly closed and store in a cool, well-ventilated place.[1]
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal.
-
IV. Decontamination of Reusable Equipment
Any non-disposable equipment, such as glassware or spatulas, that comes into contact with this compound must be thoroughly decontaminated.
Decontamination Protocol:
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinse solvent as hazardous waste.
-
Wash: Wash the equipment with soap and hot water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse.
V. Safety and Hazard Summary
For quick reference, the following table summarizes the key safety information for this compound.
| Hazard Statement | Precautionary Measures |
| H315: Causes skin irritation[1][2] | P264: Wash skin thoroughly after handling.[1][2] P280: Wear protective gloves.[1][2] |
| H319: Causes serious eye irritation[1][2] | P280: Wear eye protection/face protection.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] |
| H335: May cause respiratory irritation[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] |
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling S-tert-Leucine N-methylamide
Essential Safety and Handling Guide for S-tert-Leucine N-methylamide
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of this compound (CAS No. 89226-12-0). Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks to personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H335: May cause respiratory irritation.[1]
The following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Minimum Requirement | Specifications |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Must be ANSI Z87.1 compliant. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory Coat | Fire-resistant lab coat is recommended. Should have long sleeves and be fully buttoned. |
| Chemical-resistant Gloves | Nitrile gloves are suitable for incidental contact. Change gloves immediately if contaminated. For prolonged handling, consider thicker, chemical-resistant gloves. | |
| Full-length Pants and Closed-toe Shoes | Required to protect the lower body from potential spills. | |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to minimize inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator may be required. |
Safe Handling and Operational Plan
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to keep airborne concentrations low.[1]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[1][2]
Procedural Guidelines:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.[3]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to prevent the generation and dispersal of dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][3] Avoid eating, drinking, or smoking in the laboratory.
-
Transport: When moving the chemical between laboratories, use a secondary container to minimize the risk of spills.
Spill and Disposal Plan
Spill Response:
-
Minor Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the affected area.
-
Waste Disposal:
-
Dispose of this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated hazardous waste container.
-
All waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
